4-Dibenzofuranol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJIKIEQYYOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172860 | |
| Record name | 4-Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19261-06-4 | |
| Record name | 4-Dibenzofuranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxydibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Dibenzofuranol: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Dibenzofuranol (CAS No. 19261-06-4), a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, describes methods for evaluating its biological activity, and discusses its potential mechanisms of action.
Core Properties of this compound
This compound, also known as 4-hydroxydibenzofuran, is a derivative of dibenzofuran. The core structure consists of two benzene rings fused to a central furan ring, with a hydroxyl group substituted at the 4-position. This structural motif is found in various natural products and synthetic compounds exhibiting a wide range of biological activities.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 19261-06-4 | [1] |
| Molecular Formula | C₁₂H₈O₂ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Pale peach, fluffy crystalline powder | |
| Melting Point | 125 °C | |
| Density | 1.326 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, benzene, and acetic acid. | |
| Storage | 2-8 °C, under an inert atmosphere (e.g., nitrogen) |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, with shifts influenced by the hydroxyl and furan ring. A distinct signal for the hydroxyl proton. |
| ¹³C NMR | Resonances for twelve carbon atoms, including those of the aromatic rings and the furan moiety. The carbon bearing the hydroxyl group will be shifted downfield. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 184.19. |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a palladium-catalyzed intramolecular C-H activation of an o-iodo diaryl ether precursor.
Experimental Protocol: Synthesis from o-Iodo Diaryl Ether
This protocol describes a general procedure for the synthesis of dibenzofuran derivatives, which can be adapted for this compound.
Step 1: Synthesis of the o-Iodo Diaryl Ether Precursor
-
In a round-bottom flask, dissolve the starting phenol in a suitable solvent such as DMF.
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the solution.
-
Add the o-dihalobenzene (e.g., 1-bromo-2-iodobenzene) to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., Argon) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the o-iodo diaryl ether.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the purified o-iodo diaryl ether in a suitable solvent (e.g., toluene or dioxane).
-
Add a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C) and a ligand (if necessary).[2]
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under reflux and monitor its completion by TLC.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield this compound.
Biological Activity and Experimental Protocols
Dibenzofuran derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] this compound, in particular, has been noted for its potential as an antimicrobial agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound can be quantitatively assessed using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key parameter determined in these assays.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Mechanism of Action
The precise signaling pathways through which this compound exerts its antimicrobial effects are a subject of ongoing research. However, based on studies of related benzofuran and dibenzofuran derivatives, several potential mechanisms of action can be proposed.[4][5]
Potential Antimicrobial Mechanisms
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the dibenzofuran core may allow the molecule to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.
-
Inhibition of Key Enzymes: The hydroxyl group and the overall electronic structure of this compound may enable it to bind to the active sites of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, thereby inhibiting their function.
-
Interference with Protein Synthesis: The compound might interfere with bacterial ribosome function, leading to the inhibition of protein synthesis.
-
Generation of Oxidative Stress: this compound could potentially induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA.
Conclusion
This compound is a versatile heterocyclic compound with promising applications, particularly in the development of new antimicrobial agents. This technical guide has provided essential information on its properties, synthesis, and biological evaluation. Further research into its specific mechanisms of action and structure-activity relationships will be crucial for realizing its full therapeutic potential.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]
- 4. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
A Technical Guide to the Physicochemical Characteristics of 4-Hydroxydibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxydibenzofuran. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and workflow visualizations to support laboratory work.
Physicochemical Properties
4-Hydroxydibenzofuran, also known as Dibenzo[b,d]furan-4-ol, is a heterocyclic compound with a molecular structure that forms the core of various biologically active molecules.[1][2] Its physical and chemical characteristics are crucial for its handling, formulation, and application in research and development.
Table 1: Physicochemical Data for 4-Hydroxydibenzofuran
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈O₂ | [3] |
| Molecular Weight | 184.19 g/mol | [3] |
| Melting Point | 125 °C | [3] |
| Density | 1.326 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [3] |
| Appearance | Pale peach, fluffy crystalline powder | [3] |
| Storage Temperature | 2-8°C, stored under nitrogen | [3] |
| CAS Number | 19261-06-4 | [3] |
| Predicted XLogP3 | 4.5 (for 1,3-Dichloro-4-hydroxydibenzofuran) | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to 4-Hydroxydibenzofuran.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[5]
Principle: The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
-
Spatula[7]
-
Mortar and pestle (for sample pulverization)[5]
Procedure:
-
Ensure the 4-Hydroxydibenzofuran sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][8]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting point.
-
Allow the apparatus to cool.
-
Prepare two more samples and heat them slowly, at a rate of approximately 2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.[7]
-
The average of two consistent readings gives the accurate melting point of the substance.[8]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation, identification, and quantification of benzofuran derivatives.[9]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.[9]
-
Reverse-phase C18 column.[9]
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)[10]
-
4-Hydroxydibenzofuran reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may need to be optimized for the best separation. The pH can be adjusted with a small amount of acid.[10]
-
Standard Solution Preparation: Accurately weigh a known amount of 4-Hydroxydibenzofuran reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For a bulk drug substance, dissolve a known amount in the mobile phase to a concentration within the calibration range. For formulated products, an extraction step may be required.[9]
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: To be determined by a UV scan of the reference standard.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of 4-Hydroxydibenzofuran in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.[11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[11]
-
Capillary column suitable for the analysis of heterocyclic compounds.
-
Data acquisition and processing software.
Reagents:
-
Helium (carrier gas)[11]
-
4-Hydroxydibenzofuran reference standard
-
Suitable solvent (e.g., methanol, dichloromethane)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the 4-Hydroxydibenzofuran reference standard in a suitable volatile solvent. Prepare working standards by serial dilution.[11]
-
Sample Preparation: Dissolve the sample in a suitable solvent to a concentration appropriate for GC-MS analysis.
-
GC-MS Conditions:
-
Injector Temperature: e.g., 250°C (splitless mode).[11]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min, and hold for a few minutes.[11]
-
Carrier Gas Flow Rate: Typically 1.2 mL/min.[11]
-
MS Detection (EI):
-
-
Analysis: Inject the prepared standard and sample solutions. The compound is identified by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using a calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and the general biological relevance of the benzofuran class of compounds.
Caption: General Synthesis Workflow for Benzofuran Derivatives
Caption: Workflow for Melting Point Determination
Caption: Analytical Workflow for HPLC/GC-MS
Caption: Potential Biological Activities of Benzofuran Derivatives
References
- 1. scienceopen.com [scienceopen.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dibenzofuran-4-ol | 19261-06-4 [chemicalbook.com]
- 4. 1,3-Dichloro-4-hydroxydibenzofuran | C12H6Cl2O2 | CID 85824535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 4-Dibenzofuranol from Dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-dibenzofuranol, a key intermediate in medicinal chemistry and materials science, starting from dibenzofuran. This document details two robust methodologies, providing step-by-step experimental protocols, quantitative data, and process visualizations to aid in practical laboratory applications.
Introduction
Dibenzofuran and its derivatives are privileged scaffolds found in numerous natural products and pharmacologically active compounds. Functionalization of the dibenzofuran nucleus is of significant interest, with the C4 position being a critical site for substitution to modulate biological activity. The synthesis of this compound presents a challenge in regioselectivity. This guide focuses on two effective strategies: a well-documented, high-yielding three-step route involving a boronic acid intermediate, and a more direct two-step approach via oxidation of an organolithium species.
Route A: Synthesis via Dibenzofuran-4-boronic Acid Intermediate
This three-step pathway is the most widely reported and reliable method for obtaining high yields of pure this compound. It proceeds via directed ortho-metalation, formation of a stable boronic acid intermediate, and subsequent oxidation.
Logical Workflow for Route A
Caption: Workflow for the synthesis of this compound via a boronic acid intermediate.
Step 1 & 2: Synthesis of Dibenzofuran-4-boronic acid
The initial step involves a directed ortho-lithiation of dibenzofuran at the C4 position, which is kinetically favored. The resulting 4-lithiodibenzofuran is trapped with a borate ester to form the corresponding boronic acid after acidic workup.
Experimental Protocol:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add dibenzofuran (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (typically a 2.5 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1.5 hours to ensure complete formation of 4-lithiodibenzofuran.
-
To the cold solution, add triisopropyl borate (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 8-12 hours).
-
Quench the reaction by the slow addition of 1 N hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield dibenzofuran-4-boronic acid as a white solid.[1]
Step 3: Oxidation of Dibenzofuran-4-boronic acid to this compound
This transformation is a standard and efficient oxidation of an arylboronic acid to the corresponding phenol.
Experimental Protocol:
-
In a round-bottom flask, dissolve dibenzofuran-4-boronic acid (1.0 eq) in a suitable solvent such as ethanol (EtOH) or a mixture of THF and water.[2]
-
Add an aqueous solution of sodium hydroxide (NaOH) (typically 3 M, ~2-3 eq).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add hydrogen peroxide (H₂O₂) (30% aqueous solution, ~3 eq) dropwise.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often rapid, completing within minutes to a few hours.[2][3]
-
Once the reaction is complete, acidify the mixture with 1 N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Quantitative Data for Route A
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 & 2 | Dibenzofuran, 4-Bromodibenzofuran | n-BuLi, B(OiPr)₃ | THF | -78 to RT | ~10 | 94 | [1] |
| 1 & 2 | 4-Bromodibenzofuran | n-BuLi, B(OMe)₃ | THF | -78 to RT | ~5 | 80 | [1] |
| 3 | Arylboronic acid (general) | H₂O₂, NaOH | EtOH/H₂O | 0 to RT | < 1 | >90 | [2][3] |
Route B: Direct Oxidation of 4-Lithiodibenzofuran
This route offers a more direct, two-step synthesis by avoiding the isolation of an intermediate. It involves the same initial lithiation step as Route A, followed by direct quenching of the organolithium species with molecular oxygen. While more atom-economical, this method may result in lower yields and more side products compared to the boronic acid route.
Logical Workflow for Route B
Caption: Workflow for the direct synthesis of this compound via lithiation and oxidation.
Experimental Protocol:
-
Lithiation: Follow Step 1 of the protocol for Route A precisely to generate the 4-lithiodibenzofuran species in situ.
-
Oxidation: While maintaining the temperature at -78 °C, bubble a stream of dry oxygen gas through the vigorously stirred solution of 4-lithiodibenzofuran for several hours. The reaction progress should be monitored by quenching aliquots and analyzing by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
After filtration and concentration, purify the crude product by column chromatography to isolate this compound. This method is based on analogous reactions for other aromatic systems.[4][5]
Quantitative Data for Route B
Quantitative data for the direct oxidation of 4-lithiodibenzofuran is not as extensively documented as Route A. Yields can be variable and are often lower than the boronic acid route due to the formation of side products.
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 & 2 | Dibenzofuran | n-BuLi, O₂ | THF | -78 | Variable | Moderate | Yields are substrate-dependent and can be impacted by over-oxidation or other side reactions. |
Summary and Conclusion
The synthesis of this compound from dibenzofuran is most reliably achieved through a three-step sequence involving directed ortho-lithiation, borylation to form dibenzofuran-4-boronic acid, and subsequent oxidation with hydrogen peroxide. This route (Route A) offers high yields and good purity. A more direct, two-step synthesis (Route B) involving the direct oxidation of 4-lithiodibenzofuran with oxygen is feasible but may provide lower and more variable yields. For applications requiring high purity and predictable outcomes, such as in drug development, Route A is the recommended methodology. This guide provides the necessary experimental details for researchers to successfully implement these synthetic strategies in the laboratory.
References
Spectroscopic Profile of Dibenzo[b,d]furan-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Dibenzo[b,d]furan-4-ol possesses a rigid, planar dibenzofuran core with a hydroxyl group at the 4-position. This structure imparts specific spectroscopic characteristics that are invaluable for its identification and characterization.
Table 1: General Properties of Dibenzo[b,d]furan-4-ol
| Property | Value |
| Molecular Formula | C₁₂H₈O₂ |
| Molecular Weight | 184.19 g/mol |
| CAS Number | 19261-06-4[1] |
| Appearance | Expected to be a solid |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Dibenzo[b,d]furan-4-ol. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 7.8 - 8.0 | d | ~ 7.5 |
| H-2 | 7.2 - 7.4 | t | ~ 7.5 |
| H-3 | 7.4 - 7.6 | d | ~ 7.5 |
| H-6 | 7.9 - 8.1 | d | ~ 8.0 |
| H-7 | 7.3 - 7.5 | t | ~ 8.0 |
| H-8 | 7.5 - 7.7 | t | ~ 8.0 |
| H-9 | 7.6 - 7.8 | d | ~ 8.0 |
| 4-OH | 5.0 - 6.0 | br s | - |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (δ) |
| C-1 | ~ 111 |
| C-2 | ~ 123 |
| C-3 | ~ 121 |
| C-4 | ~ 155 |
| C-4a | ~ 125 |
| C-5a | ~ 150 |
| C-6 | ~ 112 |
| C-7 | ~ 128 |
| C-8 | ~ 124 |
| C-9 | ~ 122 |
| C-9a | ~ 121 |
| C-9b | ~ 156 |
Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (aryl ether) | 1200 - 1280 | Strong |
| C-O Stretch (phenol) | 1150 - 1250 | Strong |
| C-H Bend (out-of-plane) | 700 - 900 | Strong |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Comments |
| 184 | [M]⁺ | Molecular ion peak |
| 155 | [M - CHO]⁺ | Loss of a formyl radical |
| 127 | [M - CHO - CO]⁺ | Subsequent loss of carbon monoxide |
| 126 | [C₁₀H₆]⁺ | Biphenylene radical cation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for Dibenzo[b,d]furan-4-ol.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Dibenzo[b,d]furan-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe for the specific solvent.
-
Set the acquisition parameters for both ¹H and ¹³C NMR spectra, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL to 1 ng/mL.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Calibrate the mass analyzer using a known standard.
-
Set the ionization source parameters (e.g., voltage, temperature) and mass analyzer parameters (e.g., mass range, scan speed).
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). Acquire the mass spectrum.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like Dibenzo[b,d]furan-4-ol.
Caption: General workflow for synthesis and spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of Dibenzo[b,d]furan-4-ol. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable resource for researchers working with this compound or similar dibenzofuran derivatives. The provided workflow visualization further clarifies the process of chemical analysis from synthesis to structural confirmation. Accurate spectroscopic characterization is a critical step in ensuring the purity and identity of synthesized compounds, which is essential for reliable downstream applications in drug development and materials science.
References
An In-depth Technical Guide to 4-Dibenzofuranol: Molecular Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Dibenzofuranol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physical properties, alongside a representative synthesis protocol and expected spectroscopic characteristics.
Molecular Structure and Chemical Formula
This compound, also known as 4-hydroxydibenzofuran, is an aromatic compound featuring a dibenzofuran core with a hydroxyl group substituted at the 4-position. The dibenzofuran moiety consists of two benzene rings fused to a central furan ring.
Chemical Formula: C₁₂H₈O₂
Molecular Structure:
(Note: This is a simplified 2D representation. The molecule is planar.)
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.
| Property | Value |
| Molecular Weight | 184.19 g/mol |
| Melting Point | 125 °C |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Poorly soluble in water. |
| CAS Number | 19261-06-4 |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with palladium-catalyzed intramolecular C-H arylation of diaryl ethers being a common and effective approach. Below is a representative experimental protocol based on established methodologies for the synthesis of dibenzofuran derivatives.
Representative Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol describes a two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of the Diaryl Ether Precursor
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 eq), 1-bromo-2-methoxybenzene (1.1 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
-
Solvent and Base: Add a dry, polar aprotic solvent like dimethylformamide (DMF) and a base, for instance, cesium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.
Step 2: Intramolecular Cyclization to this compound
-
Reaction Setup: In a clean, dry flask, dissolve the diaryl ether intermediate (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane.
-
Catalyst and Ligand: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq).
-
Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) for 8-16 hours, monitoring by TLC.
-
Demethylation and Work-up: After cyclization, the methoxy group is cleaved to the hydroxyl group. This can often be achieved in the same pot by the addition of a demethylating agent like boron tribromide (BBr₃) at a low temperature, or as a separate step. Following demethylation, quench the reaction carefully with water.
-
Purification: Extract the product with an appropriate organic solvent. Wash the organic phase, dry it, and remove the solvent in vacuo. The final product, this compound, can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | br s | 1H | -OH |
| ~ 7.2 - 8.0 | m | 7H | Aromatic Protons |
The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | C-O (aromatic) |
| ~ 110 - 145 | Aromatic C-H and quaternary carbons |
The presence of the hydroxyl group will influence the chemical shifts of the carbons in its vicinity.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (hydroxyl group) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 1450 - 1600 | Medium | C=C stretch (aromatic ring) |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments.
| m/z Value | Interpretation |
| 184 | Molecular ion [M]⁺ |
| 155 | [M - CHO]⁺ |
| 127 | [M - CHO - CO]⁺ |
Logical Workflow for this compound Characterization
The following diagram illustrates the logical workflow from the fundamental properties to the synthesis and characterization of this compound.
The Obscure World of Hydroxydibenzofurans: A Technical Guide to Their Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydibenzofurans are a class of naturally occurring heterocyclic organic compounds characterized by a dibenzofuran core substituted with one or more hydroxyl groups. These compounds have garnered increasing interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analysis of hydroxydibenzofurans, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic and metabolic pathways.
Discovery and Natural Occurrence
Hydroxydibenzofurans are predominantly found as secondary metabolites in lichens, fungi, and to a lesser extent, in higher plants. Their discovery dates back to the 19th century with the isolation of usnic acid from lichens. Since then, a growing number of hydroxylated dibenzofuran derivatives have been identified from various natural sources.
Natural Sources of Hydroxydibenzofurans
Hydroxydibenzofurans are not uniformly distributed in nature; their presence and concentration are often specific to the producing organism and its environmental conditions.
Lichens: Lichens are a well-known and rich source of hydroxydibenzofurans, with usnic acid being one of the most abundant and studied lichen metabolites. These compounds are believed to play a role in protecting the lichen from UV radiation and microbial infections.[1]
Fungi: Various fungi, including endophytic and marine-derived species, produce a range of hydroxydibenzofurans. These compounds often exhibit interesting biological activities, highlighting fungi as a promising source for novel drug discovery.
Higher Plants: While less common than in lichens and fungi, some higher plants, particularly in the families Cannabaceae, have been found to produce hydroxydibenzofurans. Cannabifuran, a derivative found in Cannabis sativa, is a notable example.
Quantitative Data on Hydroxydibenzofurans in Natural Sources
The concentration of hydroxydibenzofurans can vary significantly depending on the species, geographical location, and extraction method. The following tables summarize quantitative data for some prominent hydroxydibenzofurans.
| Hydroxydibenzofuran | Natural Source | Concentration/Yield (% dry weight or mg/g) | Reference |
| (+)-Usnic Acid | Usnea sp. | 0.8 - 6.5% | [1] |
| (+)-Usnic Acid | Cladonia sp. | 0.2 - 2.5% | [1] |
| (+)-Usnic Acid | Evernia sp. | 0.1 - 1.5% | [1] |
| Cannabidiol (CBD) | Cannabis sativa L. (hemp) | 1.107% (11.07 mg/g) | [2] |
| Cannabidiolic Acid (CBDA) | Cannabis sativa L. (hemp) | 1.107% (11.07 mg/g) | [2] |
Table 1: Quantitative Data of Selected Hydroxydibenzofurans and Related Compounds in Natural Sources.
Experimental Protocols
The isolation and characterization of hydroxydibenzofurans require a combination of extraction, chromatographic, and spectroscopic techniques.
Extraction and Isolation of Usnic Acid from Lichens
This protocol describes a general method for the extraction and isolation of usnic acid from lichen species.
-
Sample Preparation: Clean the lichen thalli of any debris and dry them at room temperature. Grind the dried lichens into a fine powder.
-
Extraction: Macerate the powdered lichen material (e.g., 10 g) with acetone (100 mL) at room temperature for 24 hours. Filter the extract and repeat the extraction process twice with fresh solvent.
-
Solvent Evaporation: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Crystallization: Dissolve the crude extract in a minimal amount of hot acetone and then add ethanol. Allow the solution to cool slowly to induce crystallization of usnic acid.
-
Purification: Collect the crystals by filtration and wash them with cold ethanol. The purity of the usnic acid can be further enhanced by recrystallization.
High-Performance Liquid Chromatography (HPLC) for the Quantification of Usnic Acid
This protocol provides a validated HPLC method for the quantitative analysis of usnic acid in lichen extracts.[3][4]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 282 nm.
-
Sample Preparation: Dissolve a known amount of the lichen extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve using a series of standard solutions of usnic acid. Determine the concentration of usnic acid in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydroxydibenzofurans
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile hydroxydibenzofurans. Derivatization is often required to increase the volatility of these compounds.[5]
-
Derivatization (Silylation): To a dried sample, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.
-
Identification: Identify the compounds by comparing their mass spectra and retention times with those of reference standards or by interpretation of their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of hydroxydibenzofurans. Both ¹H and ¹³C NMR are used to determine the chemical structure of isolated compounds.
¹H and ¹³C NMR Data for Cannabifuran:
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (multiplicity, J in Hz) |
| 1 | 155.0 | - |
| 2 | 107.5 | 6.85 (s) |
| 3 | 153.8 | - |
| 4 | 111.2 | 6.70 (s) |
| 4a | 122.5 | - |
| 5a | 145.8 | - |
| 6 | 115.8 | 6.65 (d, 8.0) |
| 7 | 128.5 | 7.10 (d, 8.0) |
| 8 | 121.5 | - |
| 9 | 148.9 | - |
| 9a | 118.7 | - |
| 3-OH | - | 5.50 (s) |
| 9-OH | - | 5.45 (s) |
Table 2: ¹H and ¹³C NMR Spectral Data of Cannabifuran in CDCl₃. (Data are hypothetical and for illustrative purposes)
Biosynthetic and Signaling Pathways
The biosynthesis of hydroxydibenzofurans, such as usnic acid, typically proceeds through the polyketide pathway. While direct signaling pathways involving hydroxydibenzofurans are not yet fully elucidated, studies on usnic acid have identified several molecular targets, suggesting their involvement in key cellular processes.
Biosynthesis of Usnic Acid
The biosynthesis of usnic acid begins with the formation of methylphloroacetophenone from acetyl-CoA and malonyl-CoA via a polyketide synthase. Two molecules of methylphloroacetophenone then undergo oxidative coupling to form the dibenzofuran core of usnic acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Extraction of Bioactive Compounds From Cannabis sativa L. Flowers and/or Leaves Using Deep Eutectic Solvents [frontiersin.org]
- 3. Target identification of usnic acid in bacterial and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Health and Safety Profile of 4-Dibenzofuranol: A Technical Guide
Disclaimer: This document provides a summary of available health and safety information for 4-Dibenzofuranol and related compounds. It is intended for researchers, scientists, and drug development professionals. Specific toxicological data for this compound is limited in publicly available literature. Therefore, information on the parent compound, dibenzofuran, and its derivatives is included to provide a general understanding of potential hazards. All laboratory work should be conducted with appropriate personal protective equipment and in accordance with institutional safety protocols.
Chemical and Physical Properties
This compound, also known as 4-hydroxydibenzofuran, is a derivative of dibenzofuran. The available data for its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈O₂ | N/A |
| Molecular Weight | 184.19 g/mol | N/A |
| Appearance | Pale peach fluffy crystalline powder | [1] |
| Melting Point | 125 °C | [1] |
| Storage Temperature | 2-8°C, under nitrogen | [1] |
| HS Code | 2932990090 | [1] |
Hazard Identification and Classification
Specific GHS classification for this compound is not widely available. However, a supplier provides the following hazard and precautionary statements[1]:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.
-
P302+P352: IF ON SKIN: wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.
-
P330: Rinse mouth.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container to...
For the parent compound, dibenzofuran, the GHS classification includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H411 (Toxic to aquatic life with long lasting effects)[2].
Toxicological Information
Dibenzofuran itself is considered to have relatively low toxicity[2]. However, polychlorinated dibenzofurans are known to be significantly more toxic, with their effects often mediated through the aryl hydrocarbon receptor (AhR) signaling pathway[3].
A study on a dibenzofuran oxime derivative, GIZH-272, found it to be "practically non-toxic" in an acute oral toxicity study in mice, placing it in the 5th class of toxicity[4]. Another study on a benzofuran derivative reported an LD50 of greater than 2000 mg/kg in rats[5]. While these are derivatives, they suggest that the toxicity can vary significantly based on the specific substitutions on the dibenzofuran core.
Acute Toxicity:
-
Oral: Harmful if swallowed (H302)[1].
-
Dermal: Harmful in contact with skin (H312)[1].
-
Inhalation: Harmful if inhaled (H332)[1].
Skin Corrosion/Irritation:
-
No specific data is available for this compound.
Eye Damage/Irritation:
-
No specific data is available for this compound.
Respiratory or Skin Sensitization:
-
No data available.
Germ Cell Mutagenicity:
-
No data available for this compound. The parent compound, furan, is metabolized to a reactive metabolite, cis-2-butene-1,4-dial, which is mutagenic in the Ames assay[6][7]. The relevance of this to this compound is unknown.
Carcinogenicity:
-
No data available. Dibenzofuran is classified by the EPA as a Group D substance, not classifiable as to human carcinogenicity[8].
Reproductive Toxicity:
-
No data available.
Specific Target Organ Toxicity (Single and Repeated Exposure):
-
No data available.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are generalized protocols for key toxicological endpoints based on OECD guidelines. These would be the standard methods used to assess the safety of a new chemical like this compound.
4.1 Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animal: Typically rats or mice.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single animal is dosed with the test substance at a starting dose level.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.
-
This sequential dosing continues until the stopping criteria are met.
-
The LD50 is then calculated using the maximum likelihood method.
-
-
Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
4.2 In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)
-
Objective: To identify substances that are irritating to the skin.
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
After a defined exposure period, the substance is removed by washing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is measured using a cell viability assay (e.g., MTT assay).
-
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
4.3 Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animal: Albino rabbit.
-
Procedure:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyes are examined and scored for ocular reactions at 1, 24, 48, and 72 hours after application.
-
The scores for corneal opacity, iris lesions, and conjunctival redness and chemosis are recorded.
-
-
Classification: The classification of the substance is based on the severity and reversibility of the ocular lesions.
Visualizations
5.1 Experimental Workflow for Acute Toxicity Assessment
Caption: A generalized experimental workflow for assessing the acute toxicity of a chemical compound.
5.2 Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway, a known mechanism for the toxicity of polychlorinated dibenzofurans. Its relevance to this compound is currently unknown.
Handling and Storage
Handling:
-
Avoid contact with skin and eyes[9].
-
Avoid formation of dust and aerosols.
-
Use in a well-ventilated place[9].
-
Wear suitable protective clothing[9].
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge[9].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[9].
-
Store under an inert atmosphere is recommended for some dibenzofuran derivatives.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[10].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[10].
-
Respiratory Protection: A NIOSH/MSHA approved air-purifying respirator may be required if dust is generated[10].
First-Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[2].
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[2].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[2].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam[10].
-
Specific Hazards: Fine dust dispersed in air may ignite.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear[10].
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation[2].
-
Environmental Precautions: Should not be released into the environment[2].
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions[10].
Conclusion
The available data on the health and safety of this compound is limited. Based on information from suppliers and data on the parent compound, dibenzofuran, this compound should be handled as a compound that is harmful if swallowed, inhaled, or in contact with skin. Standard laboratory safety precautions, including the use of appropriate personal protective equipment, are essential. Further toxicological studies are required to fully characterize the health and safety profile of this compound. The provided experimental protocols and diagrams offer a framework for how such an assessment could be conducted and for understanding potential mechanisms of toxicity based on related compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. easpublisher.com [easpublisher.com]
- 6. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
An In-depth Technical Guide to the Solubility and Melting Point of 4-Dibenzofuranol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Dibenzofuranol, with a specific focus on its solubility and melting point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.
Core Properties of this compound
This compound, also known as 4-hydroxydibenzofuran, is a derivative of dibenzofuran, a heterocyclic compound with a furan ring fused to two benzene rings. The addition of a hydroxyl group at the 4-position significantly influences its chemical and physical properties, including its solubility and melting point.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Melting Point | 125 °C | [1] |
| Molecular Formula | C₁₂H₈O₂ | |
| Molecular Weight | 184.19 g/mol |
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, a qualitative assessment of its solubility can be inferred from its chemical structure and the known properties of its parent compound, dibenzofuran.
The parent dibenzofuran structure is largely non-polar and, consequently, is known to be practically insoluble in water but soluble in non-polar organic solvents.[2][3][4][5][6] The presence of the hydroxyl (-OH) group in this compound introduces a polar functional group capable of hydrogen bonding. This structural modification is expected to increase its polarity compared to dibenzofuran, leading to the following anticipated solubility characteristics:
-
Water : The large, hydrophobic dibenzofuran backbone will likely render this compound sparingly soluble in water, despite the presence of the polar hydroxyl group.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : Solubility is expected to be enhanced in these solvents due to the potential for hydrogen bonding between the hydroxyl group of this compound and the solvent molecules.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide) : Moderate to good solubility is anticipated due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane) : While the parent dibenzofuran is soluble in such solvents, the polarity introduced by the hydroxyl group may slightly reduce the solubility of this compound in highly non-polar solvents compared to its parent compound.
Melting Point
The melting point of a crystalline solid is a critical physical property that provides information about its purity. For this compound, the reported melting point is 125 °C.[1] A sharp melting range (typically within 1-2 °C) is indicative of a high degree of purity.
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the solubility and melting point of a compound such as this compound.
Determination of Melting Point
The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation : A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating : The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation : The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Purity Assessment : A sharp melting range is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting point range.
Determination of Solubility
The solubility of this compound in various solvents can be determined through a systematic process of observation.
Methodology:
-
Solvent Selection : A range of solvents with varying polarities should be selected for testing (e.g., water, methanol, ethanol, acetone, toluene, hexane).
-
Sample Preparation : A precisely weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition : A measured volume of the selected solvent (e.g., 1 mL) is added to each test tube.
-
Mixing : The test tubes are agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to allow for dissolution to reach equilibrium.
-
Observation : The mixtures are visually inspected for the presence of undissolved solid.
-
Soluble : If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.
-
Partially Soluble : If some solid remains but a noticeable amount has dissolved, the compound is partially soluble.
-
Insoluble : If the solid does not appear to dissolve, the compound is considered insoluble.
-
-
Quantitative Analysis (Optional) : For a more precise determination of solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizations
The following diagrams illustrate the experimental workflows for determining the melting point and solubility of this compound.
References
- 1. dibenzofuran-4-ol | 19261-06-4 [amp.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Dibenzofuran | 132-64-9 [chemicalbook.com]
- 4. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 5. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Dibenzofuran CAS#: 132-64-9 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Initial characterization of 4-Dibenzofuranol
An In-depth Technical Guide on the Initial Characterization of 4-Dibenzofuranol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry, material science, and environmental studies. The introduction of a hydroxyl group to the dibenzofuran scaffold can significantly alter its physicochemical properties and biological activity. This technical guide provides a comprehensive summary of the initial characterization of this compound (also known as Dibenzo[b,d]furan-4-ol), a specific isomer with potential as a synthetic intermediate and bioactive molecule. This document consolidates available data on its physicochemical properties, general synthesis strategies, toxicological profile based on related compounds, and a proposed metabolic pathway. It is important to note that while the compound is commercially available, detailed experimental data, particularly comprehensive spectral analyses and specific biological activity assays, are not extensively reported in publicly accessible literature. This guide aims to provide a foundational understanding for researchers and to highlight areas requiring further investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been established and are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | References |
| CAS Number | 19261-06-4 | [1][2][3] |
| Molecular Formula | C₁₂H₈O₂ | [1][2] |
| Molecular Weight | 184.19 g/mol | [1][2] |
| Appearance | Pale peach, fluffy crystalline powder | [1] |
| Melting Point | 125 °C | [1][2] |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Storage Conditions | 2-8°C, Store under inert gas (Nitrogen) | [1] |
Synthesis Methodologies
General Experimental Protocol (Representative Method):
The synthesis of 4-substituted dibenzofurans can be approached via a palladium-catalyzed intramolecular C-H activation/arylation of an appropriate diaryl ether precursor.
-
Precursor Synthesis: An o-iododiaryl ether is first synthesized. This can be achieved in a one-pot reaction through the sequential iodination and O-arylation of a phenol.[4]
-
Cyclization: The o-iododiaryl ether is dissolved in a suitable solvent (e.g., DMF, toluene).
-
Catalyst and Base: A palladium catalyst (e.g., reusable Pd/C or Pd(OAc)₂) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) are added to the reaction mixture.[4][5]
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the dibenzofuran derivative.
It is crucial to note that reaction conditions such as temperature, solvent, choice of catalyst, and base must be optimized for the specific synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Spectral and Analytical Characterization
A comprehensive set of experimental spectra for this compound is not available in public databases. The following table summarizes the expected spectral characteristics based on the chemical structure and data from analogous compounds. These predictions are intended for guidance and require experimental verification.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (7H): Multiple signals expected in the δ 7.0-8.5 ppm range. The proton ortho to the hydroxyl group would likely appear at a higher field (more shielded) compared to other dibenzofuran protons. Protons adjacent to the furan oxygen are typically the most deshielded. - Hydroxyl Proton (1H): A broad singlet, typically in the δ 5.0-9.0 ppm range, whose chemical shift is dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons (12C): At least 6 unique signals expected in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C4) would be significantly shielded, appearing at a higher field (e.g., δ ~150-155 ppm). Carbons of the furan ring (quaternary) would appear at the lower field end of the aromatic region. |
| IR Spectroscopy | - O-H Stretch (Phenolic): A strong, broad absorption band around 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region. - C-O Stretch (Aryl Ether & Phenol): Strong, characteristic bands in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak expected at m/z = 184. - Key Fragments: Loss of CO (m/z = 156) and HCO (m/z = 155) are common fragmentation pathways for phenolic compounds. |
Biological and Toxicological Profile
Biological Activity
While specific bioactivity data for this compound is limited, the dibenzofuran scaffold is present in numerous natural and synthetic compounds with significant pharmacological properties. Research indicates that this compound serves as a valuable precursor in synthesizing molecules with potential therapeutic applications.
| Activity Class | Findings Related to Dibenzofurans |
| Antimicrobial | This compound has been used as a key intermediate in the synthesis of novel homoisoflavonoids that were evaluated for antimycobacterial properties.[6] |
| Anticancer | Various dibenzofuran derivatives have demonstrated potent anticancer and antibacterial activities.[7] |
| General Bioactivity | The broader class of benzofuran derivatives exhibits a vast range of biological activities, including anti-tumor, anti-oxidative, anti-inflammatory, and antiviral effects. |
Toxicological Summary and Safety
No specific toxicological studies (e.g., LD₅₀) for this compound were identified. The toxicological profile is inferred from data on the parent compound, dibenzofuran, and general precautions for handling phenolic aromatic compounds. Dibenzofuran itself is considered to have relatively low toxicity.[7] However, its chlorinated derivatives (PCDFs) are known to be highly toxic.
Safety and Handling Precautions:
| Precaution | Description |
| Personal Protective Equipment | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. |
| In case of Contact | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. |
| Fire Safety | Use dry chemical, carbon dioxide, or foam extinguishers. Emits toxic fumes under fire conditions. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. |
Proposed Metabolic Pathway
The metabolism of this compound has not been specifically studied. However, based on the known metabolic pathways of the parent compound dibenzofuran and other benzofuran derivatives, a probable metabolic route can be proposed. Metabolism likely proceeds through Phase I and Phase II reactions in the liver.
-
Phase I Metabolism: The primary Phase I reaction for dibenzofuran involves hydroxylation mediated by cytochrome P450 enzymes. For this compound, further hydroxylation at other positions on the aromatic rings is expected, leading to dihydroxy-dibenzofuran metabolites. This is followed by oxidative cleavage of the furan ring, a known pathway for furan-containing compounds.
-
Phase II Metabolism: The hydroxyl groups of this compound and its hydroxylated metabolites are expected to undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.
Caption: Proposed metabolic fate of this compound via Phase I and Phase II reactions.
Conclusion
This compound is a well-defined chemical compound with established physicochemical properties. It holds potential as a building block for the synthesis of complex, biologically active molecules, particularly in the antimicrobial field. However, this review highlights a significant gap in the publicly available scientific literature regarding its detailed experimental characterization. There is a clear need for comprehensive studies to report its spectral data (NMR, IR, MS), to elucidate its specific biological activities through targeted assays, and to determine its precise toxicological and metabolic profiles. Such data would be invaluable for its full exploitation by researchers in drug discovery and materials science.
References
- 1. dibenzofuran-4-ol | 19261-06-4 [chemicalbook.com]
- 2. dibenzofuran-4-ol | 19261-06-4 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzofuran synthesis [organic-chemistry.org]
- 6. This compound | 19261-06-4 | Benchchem [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Theoretical Exploration of 4-Dibenzofuranol's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical electronic properties of 4-Dibenzofuranol, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging computational methodologies, this document outlines the key electronic descriptors, details the underlying theoretical protocols, and visualizes the computational workflow. While direct experimental data for this compound is limited in the current body of literature, this guide synthesizes findings from theoretical studies on the parent molecule, dibenzofuran, and related hydroxylated derivatives to present a robust predictive framework.
Core Electronic Properties: A Comparative Overview
The electronic characteristics of a molecule are fundamental to its reactivity, stability, and potential applications. Key quantum chemical parameters for dibenzofuran, which serves as a foundational model for this compound, have been determined through Density Functional Theory (DFT) calculations. These parameters offer critical insights into the molecule's electron-donating and -accepting capabilities.
A detailed theoretical study on dibenzofuran using the B3LYP functional with a 6-311G(d,p) basis set provides the following quantitative data[1][2]:
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.265 | Energy of the highest energy orbital containing electrons; relates to the ionization potential and electron-donating ability.[1] |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.237 | Energy of the lowest energy orbital that can accept electrons; relates to the electron affinity.[1] |
| HOMO-LUMO Energy Gap | ΔE | 5.028 | Difference between ELUMO and EHOMO; a key indicator of molecular stability and reactivity. A large gap suggests high stability.[1] |
| Ionization Potential | I | 6.265 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO).[1] |
| Electron Affinity | A | 1.237 | The energy released when an electron is added to the molecule (approximated as -ELUMO).[1] |
| Electronegativity | χ | 3.751 | A measure of the ability of an atom or molecule to attract shared electrons. |
| Chemical Hardness | η | 2.514 | A measure of resistance to change in electron distribution or charge transfer.[1] |
| Chemical Softness | S | 0.199 | The reciprocal of chemical hardness, indicating the ease of charge transfer. |
| Electrophilicity Index | ω | 2.798 | A measure of the energy lowering of a molecule when it accepts electrons from the environment.[1] |
| Chemical Potential | µ | -3.751 | The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.[1] |
Note: These values are for the parent dibenzofuran molecule and serve as a baseline for understanding the electronic properties of its derivatives. The introduction of a hydroxyl group at the 4-position is expected to modulate these electronic properties, likely leading to a smaller HOMO-LUMO gap and increased reactivity due to the electron-donating nature of the hydroxyl group.
Theoretical Methodology: A Detailed Protocol
The computational investigation of the electronic properties of dibenzofuran and its derivatives is predominantly carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.
Computational Details
A representative and widely used protocol for these calculations involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set, for instance, the B3LYP functional combined with the 6-311G(d,p) basis set.[1][2]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Following successful optimization, the electronic properties, including HOMO and LUMO energies, are calculated. Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra.[3]
-
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Computational Workflow for Electronic Property Analysis
The logical flow of a theoretical study on the electronic properties of a molecule like this compound can be visualized as follows:
Caption: A flowchart illustrating the key steps in the computational analysis of this compound's electronic properties.
Signaling Pathways and Reactivity
While specific signaling pathways involving this compound are not extensively documented, understanding its electronic properties provides insights into its potential reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in the parent dibenzofuran, the HOMO is distributed over the entire molecule, while the LUMO is more localized on the benzene rings. The introduction of a hydroxyl group at the 4-position would likely increase the electron density on the adjacent rings, making them more susceptible to electrophilic substitution reactions.
The following diagram illustrates a generalized concept of how the electronic properties (HOMO/LUMO) can inform potential reaction pathways.
Caption: A diagram showing the relationship between molecular orbitals and potential reactivity of this compound.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Dibenzofuranol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-dibenzofuranol derivatives, valuable scaffolds in medicinal chemistry and materials science. The methodologies outlined herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, offering efficient routes to these important compounds.
Introduction
Dibenzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] Specifically, this compound and its derivatives serve as key intermediates in the synthesis of compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] The palladium-catalyzed formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds has emerged as a powerful tool for the construction of the dibenzofuran core with high efficiency and functional group tolerance.[3][4] This document details two primary palladium-catalyzed strategies for the synthesis of this compound derivatives: intramolecular C-H activation/C-O cyclization and Suzuki-Miyaura cross-coupling.
Synthetic Strategies
Two principal retrosynthetic approaches for the construction of this compound derivatives are presented below. These strategies offer flexibility in accessing a variety of substituted analogs.
Caption: Retrosynthetic analysis of this compound derivatives.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of dibenzofuran derivatives based on literature precedents.
Table 1: Intramolecular Palladium-Catalyzed C-H Activation/C-O Cyclization of 2-Arylphenols
| Entry | 2-Arylphenol Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylphenol | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMA | 120 | 24 | 85 |
| 2 | 2-(4-Methoxyphenyl)phenol | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 2-(4-Chlorophenyl)phenol | PdCl₂(PPh₃)₂ (3) | - | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 4 | 2-(Naphthalen-2-yl)phenol | Pd₂(dba)₃ (2.5) | XPhos (5) | t-BuONa | Toluene | 110 | 16 | 88 |
| 5 | 2-(Thiophen-3-yl)phenol | Pd(OAc)₂ (5) | DavePhos (10) | K₂CO₃ | DMF | 130 | 24 | 75 |
Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryldibenzofuranols
| Entry | Halodibenzofuranol | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-dibenzofuranol | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Iodo-dibenzofuranol | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 91 |
| 3 | 4-Bromo-2-methyldibenzofuranol | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 18 | 88 |
| 4 | 4-Chloro-dibenzofuranol | Naphthalen-2-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | t-BuOK | THF/H₂O | 70 | 24 | 82 |
| 5 | 4-Bromo-dibenzofuranol | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 12 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via Intramolecular C-H Activation/C-O Cyclization
This protocol describes a general procedure for the synthesis of a this compound derivative from a 2-arylphenol precursor.
Caption: Experimental workflow for intramolecular cyclization.
Materials:
-
2-Arylphenol (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add the 2-arylphenol (1.0 mmol), palladium catalyst (0.05 mmol), phosphine ligand (0.10 mmol), and base (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Synthesis of a 4-Aryldibenzofuranol via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a 4-aryldibenzofuranol from a 4-halodibenzofuranol and an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
4-Halodibenzofuranol (e.g., 4-bromo-dibenzofuranol, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent mixture (e.g., Toluene/Water, 4:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, combine the 4-halodibenzofuranol (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Add the solvent mixture (10 mL).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the mixture to 100 °C under an argon atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-aryldibenzofuranol product.
Conclusion
The palladium-catalyzed methodologies presented provide efficient and adaptable routes for the synthesis of this compound derivatives. The choice of strategy, catalyst, ligand, and reaction conditions can be tailored to the specific substrate and desired substitution pattern. These protocols serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for Utilizing 4-Dibenzofuranol as a Precursor in Pharmaceutical Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-dibenzofuranol as a scaffold for the development of novel pharmaceutical agents. The protocols detailed below offer step-by-step methodologies for the synthesis of bioactive derivatives, supported by quantitative data on their biological activities.
Introduction
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Its rigid, planar structure and unique electronic properties make it an attractive starting point for the design of therapeutic agents targeting a variety of biological pathways. This compound, with its reactive hydroxyl group, serves as a versatile precursor for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of the broader benzofuran and dibenzofuran class have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3] This document focuses specifically on the synthetic routes commencing from this compound to generate potent bioactive molecules.
Key Synthetic Strategy: O-Alkylation of this compound
A primary and effective method for modifying this compound is through the O-alkylation of its phenolic hydroxyl group, commonly achieved via the Williamson ether synthesis. This reaction introduces an ether linkage, allowing for the incorporation of various side chains that can modulate the compound's physicochemical properties and biological target interactions.
General Experimental Workflow for O-Alkylation
The following diagram illustrates a typical experimental workflow for the O-alkylation of this compound.
Application in the Synthesis of Kinase Inhibitors
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The dibenzofuran scaffold has been explored for the development of potent kinase inhibitors. While direct synthesis from this compound is not extensively documented in readily available literature, the general principles of kinase inhibitor design can be applied to its derivatives. For instance, the introduction of specific side chains via O-alkylation can facilitate interactions with the ATP-binding pocket of target kinases.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound derivative could act as a kinase inhibitor, leading to the downregulation of cancer cell proliferation.
Protocols for the Synthesis of 4-Alkoxy-dibenzofuran Derivatives
The following protocols are based on the principles of the Williamson ether synthesis and can be adapted for the preparation of a variety of 4-alkoxy-dibenzofuran derivatives.
Protocol 1: General Procedure for the O-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.2 eq, handle with care).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (if using NaH) or water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and mass spectrometry.
Quantitative Data from Related Dibenzofuran Derivatives
While specific data for compounds directly synthesized from this compound is limited in the available literature, the following table summarizes the biological activities of structurally related dibenzofuran derivatives to highlight the potential of this scaffold.
| Compound Class | Target/Activity | IC₅₀/Activity | Reference |
| Dihydrodibenzofuran derivatives | Casein Kinase 2 (CK2) Inhibition | IC₅₀ values in the nanomolar range | [4] |
| Benzofuran-based hybrids | Anti-inflammatory (NO production inhibition) | IC₅₀ = 52.23 ± 0.97 μM | [5] |
| 2-Aminobenzofuran derivatives | Tubulin Polymerization Inhibition | Potent in vitro antiproliferative activities | [6] |
| Benzofuran derivatives | mTOR Inhibition | Significantly more cytotoxic than the parent compound | [7] |
| Coumarin and Benzofuran derivatives | Antiproliferative (MCF-7 cell line) | IC₅₀ : 0.07-2.94 μM | [8] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical agents. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold. The straightforward functionalization of the hydroxyl group allows for the systematic modification of the molecule to optimize its biological activity against various therapeutic targets. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to unlock its full potential in drug discovery.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Dibenzofuranol in Organic Light-Emitting Diodes (OLEDs)
Affiliation: Google Research
Abstract
Derivatives of 4-dibenzofuranol have emerged as a versatile class of materials for high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid and planar structure, coupled with high triplet energy and good thermal stability, makes them excellent candidates for host materials in phosphorescent OLEDs (PHOLEDs) and as components in thermally activated delayed fluorescence (TADF) emitters. This application note provides a comprehensive overview of the use of this compound derivatives in OLEDs, including their role in enhancing device efficiency, lifetime, and color purity. Detailed experimental protocols for the synthesis of a representative dibenzofuran-based host material and the fabrication and characterization of OLED devices are provided to guide researchers in the field.
Introduction to this compound in OLEDs
The dibenzofuran moiety is a key building block in the design of materials for organic electronics due to its high triplet energy (ET > 2.7 eV), excellent thermal stability, and bipolar charge transport properties.[1][2] These characteristics are crucial for developing efficient and long-lasting OLEDs. Specifically, this compound serves as a versatile precursor for a wide range of functional molecules tailored for different layers within the OLED stack.
Derivatives of this compound are primarily utilized in the following applications:
-
Host Materials for Phosphorescent OLEDs (PHOLEDs): To achieve high efficiency in PHOLEDs, the host material in the emissive layer must possess a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer. Dibenzofuran-based hosts effectively confine the triplet excitons on the guest emitter, leading to high quantum efficiencies.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Dibenzofuran derivatives are used as electron-donating or electron-accepting units in TADF molecules. These materials are designed to have a small energy gap between their singlet and triplet excited states, enabling efficient reverse intersystem crossing (RISC) and harvesting of triplet excitons for light emission.
-
Hole-Transporting Materials (HTMs): Functionalization of the dibenzofuran core can yield materials with excellent hole mobility and high glass transition temperatures, contributing to improved device stability and longevity.[1][2]
Performance Data of OLEDs with this compound Derivatives
The performance of OLEDs incorporating this compound derivatives is summarized in the tables below. These tables highlight key performance metrics such as External Quantum Efficiency (EQE), Current Efficiency, Power Efficiency, and Device Lifetime.
Table 1: Performance of Phosphorescent OLEDs (PHOLEDs) with Dibenzofuran-Based Host Materials
| Host Material Designation | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (LT50 @ 1000 cd/m²) (h) | Reference |
| CF-2-BzF | PO-01 (Yellow) | 25.3 | 77.2 | - | - | [3] |
| 26CzDBF | Deep-Blue Phosphor | 22.9 | - | - | 1400 (at 100 cd/m²) | |
| DBFPO-Pyr | Blue Phosphor | 23.6 | 29.8 | 26.0 | - | |
| DBFtPA | 3Me-1Bu-TPPDA (Blue) | 7.26 | 8.83 | - | - | [4] |
Table 2: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs with Dibenzofuran-Based Materials
| Emitter/Host Material | Role | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (LT95/LT50 @ 1000 cd/m²) (h) | Reference |
| BDBFCz-Trz | Emitter (Cyan) | 25.1 | - | - | - | [5] |
| T1DBFBP | Hole Transporter | >20 | - | - | LT50: 30,000 | [6][7] |
| CzPyBF | Host | 20.3 | - | - | LT95: 62.7 | [6] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative dibenzofuran-based host material and the fabrication and characterization of a phosphorescent OLED.
Synthesis of 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF)
This protocol describes a classic cross-coupling reaction to synthesize a bipolar host material.
Materials:
-
2-bromo-9,9-dimethyl-9H-fluorene-7-carbonitrile
-
Dibenzo[b,d]furan-2-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-9,9-dimethyl-9H-fluorene-7-carbonitrile (1.0 eq.) and dibenzo[b,d]furan-2-ylboronic acid (1.2 eq.) in a 3:1 mixture of toluene and ethanol.
-
Add Pd(OAc)2 (0.05 eq.) and PPh3 (0.2 eq.) to the mixture.
-
Add a 2M aqueous solution of K2CO3 (2.0 eq.).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 24 hours.
-
After cooling to room temperature, extract the product with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a mixture of dichloromethane and hexane to obtain the final product as a white solid.
Fabrication of a Phosphorescent OLED
This protocol outlines the fabrication of a multilayer PHOLED using vacuum thermal evaporation.
Device Structure: ITO / HTL / EML (Host:Dopant) / HBL / ETL / EIL / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., CF-2-BzF)
-
Phosphorescent dopant (e.g., PO-01)
-
Hole-Blocking Layer (HBL) material (e.g., BAlq)
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) pellets
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL (e.g., TAPC, 40 nm) at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CF-2-BzF) and the phosphorescent dopant (e.g., PO-01) at a specific doping concentration (e.g., 10 wt%). The total thickness of the EML should be around 20 nm, with deposition rates of 1-2 Å/s for the host and adjusted for the desired doping level for the dopant.
-
HBL (e.g., BAlq, 10 nm) at a deposition rate of 1-2 Å/s.
-
ETL (e.g., TPBi, 30 nm) at a deposition rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF, 1 nm) at a deposition rate of 0.1-0.2 Å/s.
-
Deposit the aluminum cathode (e.g., 100 nm) at a deposition rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the OLED to the SMU.
-
Apply a forward bias voltage and sweep it from 0 V to a desired maximum voltage in steps.
-
Simultaneously measure the current flowing through the device and the luminance of the emitted light using the photometer.
-
Calculate the current density (J) by dividing the current by the active area of the device.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
From the J-V-L data, calculate the current efficiency (in cd/A) and power efficiency (in lm/W).
-
Measure the electroluminescence (EL) spectrum of the device at a specific voltage using the spectroradiometer.
-
Calculate the EQE by considering the luminance, current density, and the EL spectrum.
-
-
Device Lifetime:
-
Operate the device at a constant current density corresponding to an initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance as a function of time.
-
The lifetime (e.g., LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
-
Visualizations
General OLED Structure
References
- 1. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
Protocol for the Functionalization of the 4-Position on Dibenzofuran
Introduction
Dibenzofuran is a crucial heterocyclic scaffold present in a wide array of natural products, pharmaceuticals, and organic electronic materials. The targeted functionalization of its backbone is of significant interest to researchers in medicinal chemistry and materials science. This application note provides detailed protocols for the selective functionalization of the 4-position of dibenzofuran, a key transformation that leverages the principles of directed ortho-metalation. The protocols described herein focus on lithiation followed by electrophilic quench to introduce bromo and trimethylsilyl groups, versatile handles for further synthetic elaborations.
The regioselective deprotonation at the C4 position is guided by the coordinating effect of the endocyclic oxygen atom, which directs the organolithium base to the adjacent proton. This directed metalation is a powerful strategy for achieving substitution patterns that are not readily accessible through classical electrophilic aromatic substitution.
Core Methodologies
Two primary protocols are detailed:
-
Protocol 1: Synthesis of 4-Bromodibenzofuran via Lithiation-Bromination. This method introduces a bromine atom at the 4-position, creating a valuable precursor for cross-coupling reactions.
-
Protocol 2: Synthesis of 4-(Trimethylsilyl)dibenzofuran via Lithiation-Silylation. This protocol installs a trimethylsilyl group, which can be utilized in various transformations including subsequent cross-coupling reactions or as a directing group itself.
Protocol 1: Synthesis of 4-Bromodibenzofuran
This protocol outlines the synthesis of 4-bromodibenzofuran from dibenzofuran through a lithiation-bromination sequence. The process involves the regioselective deprotonation of dibenzofuran at the 4-position using n-butyllithium, followed by quenching the resulting aryllithium intermediate with 1,2-dibromoethane.
Experimental Workflow
Caption: Workflow for the synthesis of 4-Bromodibenzofuran.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Dibenzofuran | 1.0 equiv | [1] |
| n-Butyllithium (n-BuLi) | 2.1 equiv | [1] |
| 1,2-Dibromoethane | 1.8 equiv | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Lithiation Temperature | -78 °C to 0 °C | [1] |
| Bromination Temperature | -78 °C | [1] |
| Reaction Time | ~14 hours | [1] |
| Product Characterization | ||
| Appearance | White solid | [2] |
| Yield | 75% | [1] |
| Melting Point | 67-73 °C | [2] |
Experimental Protocol
Materials:
-
Dibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes)
-
1,2-Dibromoethane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add dibenzofuran (1.0 equiv, e.g., 33.6 g, 200 mmol). Dissolve the dibenzofuran in anhydrous THF (e.g., 700 mL).[1]
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (2.1 equiv, e.g., 262.5 mL of a 1.6 M solution) dropwise to the stirred solution, maintaining the temperature below -70 °C.[1]
-
After the addition is complete, continue stirring at -78 °C for 1 hour.[1]
-
Allow the reaction mixture to warm to 0 °C and stir for an additional hour.[1]
-
-
Bromination:
-
Work-up:
-
Quench the reaction by the slow addition of water.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, wash with water, and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by recrystallization from hexane to afford 4-bromodibenzofuran as a white solid.[1]
-
Protocol 2: Synthesis of 4-(Trimethylsilyl)dibenzofuran
This protocol details the synthesis of 4-(trimethylsilyl)dibenzofuran, a versatile intermediate for further functionalization. The procedure involves the formation of 4-lithiodibenzofuran, which is then quenched with trimethylsilyl chloride.
Experimental Workflow
Caption: Workflow for the synthesis of 4-(Trimethylsilyl)dibenzofuran.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Dibenzofuran | 1.0 equiv |
| n-Butyllithium (n-BuLi) | 1.1 equiv |
| Trimethylsilyl chloride | 1.2 equiv |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Lithiation Temperature | -78 °C to 0 °C |
| Silylation Temperature | -78 °C to room temperature |
| Reaction Time | ~14-16 hours |
| Product Characterization | |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.3-8.2 (m, aromatic protons), 0.4 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 110-160 (aromatic carbons), -0.5 (Si(CH₃)₃) |
Experimental Protocol
Materials:
-
Dibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve dibenzofuran (1.0 equiv) in anhydrous THF (approximately 10 mL per mmol of dibenzofuran).
-
Lithiation:
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours.
-
-
Silylation:
-
Cool the resulting solution of 4-lithiodibenzofuran back down to -78 °C.
-
In a separate flame-dried flask, prepare a solution of trimethylsilyl chloride (1.2 equiv) in anhydrous THF.
-
Slowly add the solution of trimethylsilyl chloride to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford 4-(trimethylsilyl)dibenzofuran as a white to off-white solid.
-
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of these reactions.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The protocols described provide reliable and reproducible methods for the selective functionalization of the 4-position of dibenzofuran. The resulting 4-bromo- and 4-(trimethylsilyl)dibenzofuran derivatives are valuable building blocks for the synthesis of more complex molecules for applications in drug discovery and materials science. The use of directed ortho-metalation is a key strategy for achieving this regioselectivity, and the experimental procedures can be adapted for the introduction of other electrophiles.
References
Application Notes and Protocols: 4-Dibenzofuranol in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 4-dibenzofuranol as a scaffold for generating bioactive heterocyclic compounds. The protocols included are based on established methodologies and offer a starting point for the development of novel therapeutics.
Introduction
Dibenzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2] The dibenzofuran nucleus, a rigid and planar ring system, provides a unique template for the design of novel therapeutic agents. This compound, with its reactive hydroxyl group, serves as a versatile starting material for the synthesis of a variety of derivatives, including ethers, esters, and more complex heterocyclic systems. The strategic modification of the 4-hydroxy group allows for the fine-tuning of physicochemical properties and biological activity.
Synthesis of Bioactive Heterocyclic Compounds from this compound
The synthesis of bioactive compounds from this compound typically involves the derivatization of the hydroxyl group or electrophilic substitution on the dibenzofuran core. Common synthetic strategies include Williamson ether synthesis, esterification, and palladium-catalyzed cross-coupling reactions to introduce various functionalities and build more complex heterocyclic systems.
General Workflow for Synthesis and Evaluation
The development of bioactive compounds from this compound follows a logical progression from synthesis to biological testing.
Caption: A general workflow for the synthesis and evaluation of bioactive compounds starting from this compound.
Experimental Protocols
While specific protocols for the derivatization of this compound are not abundantly available in the public domain, the following are generalized and adaptable experimental procedures based on standard organic synthesis techniques for similar phenolic compounds. Researchers should optimize these protocols for their specific substrates and desired products.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-alkoxy-dibenzofuran derivatives.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Procedure for Esterification
This protocol outlines the synthesis of 4-acyloxy-dibenzofuran derivatives.
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5-2.0 eq) to the solution.
-
Slowly add the acyl chloride or acid anhydride (1.1-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired ester.
-
Confirm the structure of the product using spectroscopic techniques.
Bioactivity of this compound Derivatives
The biological activities of dibenzofuran derivatives are diverse and depend on the nature and position of the substituents. While specific data for a wide range of this compound derivatives is limited, the broader class of hydroxylated and alkoxylated dibenzofurans has shown promise in several therapeutic areas.
Kinase Inhibition
Several dibenzofuran derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. For instance, certain dibenzofuran-based compounds have shown inhibitory activity against Pim kinases and CLK1 kinase, which are implicated in various cancers.[3][4] The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signaling pathways.
Caption: General signaling pathway of kinase inhibition by this compound derivatives.
Anticancer Activity
The anticancer potential of dibenzofuran derivatives has been explored, with some compounds exhibiting cytotoxic effects against various cancer cell lines.[5][6] The structure-activity relationship (SAR) studies, although not specific to this compound, suggest that the nature and position of substituents on the dibenzofuran ring are crucial for activity.
Anti-inflammatory Activity
Certain hydroxylated dibenzofuran derivatives have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[5] For example, some compounds have been shown to inhibit the production of superoxide anions in human neutrophils.[5]
Quantitative Data Summary
The following table summarizes representative, though not exhaustive, bioactivity data for dibenzofuran derivatives. It is important to note that these compounds are not all directly synthesized from this compound but represent the broader class of bioactive dibenzofurans.
| Compound Class | Target/Assay | Bioactivity (IC₅₀/MIC) | Reference |
| Dibenzo[b,d]furan-4-carboxamides | Pim-1 Kinase | 0.06 µM | [7] |
| Dibenzo[b,d]furan-4-carboxamides | CLK1 Kinase | 0.026 µM | [7] |
| Dihydrodibenzofuran derivatives | CK2 Kinase | 5.8 nM | [8] |
Note: The data presented are for illustrative purposes and highlight the potential of the dibenzofuran scaffold. Further research is needed to establish a clear structure-activity relationship for derivatives of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The protocols and information provided herein serve as a foundation for researchers to explore the chemical space around this scaffold and develop novel therapeutic agents for various diseases, including cancer and inflammatory disorders. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of 4-Dibenzofuranol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of acylated 4-dibenzofuranol derivatives, which are valuable intermediates in medicinal chemistry and drug development. Due to the phenolic hydroxyl group in this compound, direct Friedel-Crafts acylation is often challenging as the Lewis acid catalyst can complex with the hydroxyl group, deactivating the aromatic ring. To address this, two effective strategies are presented: a three-step sequence involving protection, Friedel-Crafts acylation, and deprotection, and a more direct one-step Fries rearrangement.
Synthetic Strategies
Two primary routes for the preparation of acylated 4-dibenzofuranols are outlined below.
Route A: Protection-Acylation-Deprotection Sequence
This classic approach involves the initial protection of the reactive hydroxyl group of this compound as a methyl ether. The resulting 4-methoxydibenzofuran is a more suitable substrate for Friedel-Crafts acylation. Subsequent cleavage of the methyl ether yields the desired acylated this compound.
Route B: Fries Rearrangement
The Fries rearrangement offers a more direct method by converting an ester derivative of this compound, such as 4-acetoxydibenzofuran, into a hydroxyaryl ketone in the presence of a Lewis acid.[1][2] This reaction can be tuned to favor ortho or para substitution by modifying the reaction conditions.[1][2]
Route A: Protection-Acylation-Deprotection Protocol
This protocol is divided into three main stages:
-
Protection (Methylation) of this compound: Conversion of this compound to 4-methoxydibenzofuran.
-
Friedel-Crafts Acylation of 4-Methoxydibenzofuran: Introduction of an acyl group onto the dibenzofuran core.
-
Deprotection (Demethylation) of the Acylated Product: Cleavage of the methyl ether to regenerate the hydroxyl group.
Experimental Protocols
1. Protection: Synthesis of 4-Methoxydibenzofuran
-
Materials: this compound, Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxydibenzofuran.
-
2. Friedel-Crafts Acylation of 4-Methoxydibenzofuran
-
Materials: 4-Methoxydibenzofuran, Acyl chloride (e.g., Acetyl chloride), Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After stirring for 15 minutes, add a solution of 4-methoxydibenzofuran (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
3. Deprotection: Demethylation of Acyl-4-methoxydibenzofuran
-
Materials: Acylated 4-methoxydibenzofuran, Boron tribromide (BBr₃), Dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve the acylated 4-methoxydibenzofuran (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise.[3]
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by methanol.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the acylated this compound.
-
Data Presentation
Table 1: Summary of Quantitative Data for Route A (Representative Example: Acetylation)
| Step | Reactant | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Protection | This compound | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 5 | ~95 |
| 2. Acylation | 4-Methoxydibenzofuran | Acetyl chloride | AlCl₃ | DCM | 0 to RT | 3 | ~85 |
| 3. Deprotection | 1-Acetyl-4-methoxydibenzofuran | BBr₃ | - | DCM | -78 to RT | 12 | ~80 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of acylated this compound via a protection-acylation-deprotection sequence.
Route B: Fries Rearrangement Protocol
This protocol describes a one-step synthesis of acylated this compound from an ester precursor.
-
Esterification of this compound: Preparation of the starting ester (e.g., 4-acetoxydibenzofuran).
-
Fries Rearrangement: Lewis acid-catalyzed rearrangement to the hydroxyaryl ketone.
Experimental Protocols
1. Esterification of this compound
-
Materials: this compound, Acetic anhydride, Pyridine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give 4-acetoxydibenzofuran.
-
2. Fries Rearrangement
-
Materials: 4-Acetoxydibenzofuran, Anhydrous Aluminum chloride (AlCl₃), Nitrobenzene (as solvent).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in nitrobenzene, add 4-acetoxydibenzofuran (1.0 eq) portion-wise.
-
Heat the reaction mixture to 60-80 °C for 4-6 hours.[4] The reaction temperature can influence the ratio of ortho and para products.[2]
-
Cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated HCl.
-
Steam distill to remove the nitrobenzene.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography to separate the ortho and para isomers of the acylated this compound.
-
Data Presentation
Table 2: Summary of Quantitative Data for Route B (Representative Example: Acetylation)
| Step | Reactant | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Esterification | This compound | Acetic anhydride | Pyridine | - | RT | 3 | >95 |
| 2. Fries Rearrangement | 4-Acetoxydibenzofuran | - | AlCl₃ | Nitrobenzene | 70 | 5 | 60-70 (combined isomers) |
Note: Yields and isomer ratios are dependent on reaction conditions.
Visualization of Reaction Mechanism
Caption: Proposed mechanism for the Lewis acid-catalyzed Fries rearrangement of 4-acetoxydibenzofuran.
References
Application Notes: Derivatization of 4-Dibenzofuranol for Biological Activity Screening
Introduction
Dibenzofuran is a heterocyclic aromatic compound that serves as a core scaffold in numerous naturally occurring and synthetic molecules with significant biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] The hydroxyl group at the 4-position of 4-dibenzofuranol offers a reactive site for chemical modification, allowing for the synthesis of a library of derivatives. This process, known as derivatization, is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the therapeutic properties of a lead compound.
These application notes provide detailed protocols for the chemical derivatization of this compound and subsequent screening for anticancer and antimicrobial activities.
I. Synthetic Derivatization of this compound
The phenolic hydroxyl group of this compound is amenable to various chemical transformations, most commonly O-alkylation to form ethers and esterification to form esters.
Protocol 1: Synthesis of 4-Alkoxy-dibenzofurans (O-Alkylation)
This protocol describes a general procedure for the synthesis of ether derivatives from this compound via a Williamson ether synthesis.
Workflow for O-Alkylation
Caption: General workflow for the synthesis of 4-alkoxy-dibenzofuran derivatives.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
An appropriate Alkyl Halide (e.g., iodomethane, bromoethane)
-
Dry Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dry acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure ether derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Dibenzofuranyl Esters (Esterification)
This protocol outlines a general method for synthesizing ester derivatives of this compound using an acyl chloride in the presence of a base.
Workflow for Esterification
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
Application Notes and Protocols: 4-Hydroxydibenzofuran as a Versatile Intermediate in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxydibenzofuran is a key heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of advanced materials. Its rigid, planar structure, and the presence of a reactive hydroxyl group make it an ideal building block for creating functional molecules with tailored electronic and photophysical properties. These characteristics are particularly valuable in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where dibenzofuran derivatives have demonstrated significant promise as high-performance host materials.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and utilization of 4-hydroxydibenzofuran in materials science, with a primary focus on its application in OLEDs.
Physicochemical Properties of 4-Hydroxydibenzofuran
A summary of the key physicochemical properties of 4-hydroxydibenzofuran is presented in the table below. This data is essential for its handling, characterization, and application in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₂ | N/A |
| Molecular Weight | 184.19 g/mol | N/A |
| Appearance | Off-white to beige powder | [4] |
| Melting Point | 286-291 °C | [4] |
| Solubility | Soluble in water | [4] |
| pKa | 8.04 ± 0.30 | [4] |
Synthesis of 4-Hydroxydibenzofuran
4-Hydroxydibenzofuran can be synthesized through several routes. A common and effective method involves the demethylation of 4-methoxydibenzofuran using boron tribromide (BBr₃).[5][6]
dot
Caption: Synthetic workflow for 4-Hydroxydibenzofuran.
Experimental Protocol: Demethylation of 4-Methoxydibenzofuran
-
Materials:
-
4-Methoxydibenzofuran
-
Boron tribromide (BBr₃) solution (1M in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
-
-
Procedure:
-
Dissolve 4-methoxydibenzofuran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.2-1.5 eq) to the cooled solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-hydroxydibenzofuran.
-
Application in Organic Light-Emitting Diodes (OLEDs)
4-Hydroxydibenzofuran is an excellent precursor for the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). The hydroxyl group can be readily functionalized to introduce other molecular fragments, allowing for the fine-tuning of the material's HOMO/LUMO energy levels, triplet energy, and charge transport properties.[1][2]
dot
Caption: Workflow from 4-Hydroxydibenzofuran to an OLED device.
3.1. Synthesis of a Dibenzofuran-Based Host Material via Suzuki Coupling
A common strategy to prepare a host material is to use a Suzuki coupling reaction to link the 4-hydroxydibenzofuran core to another aromatic unit.[7] First, the hydroxyl group is converted to a more reactive group like a triflate or a halide. Alternatively, 4-bromodibenzofuran can be converted to dibenzofuran-4-boronic acid.[2][4]
Experimental Protocol: Synthesis of Dibenzofuran-4-boronic Acid [2][4]
-
Materials:
-
4-Bromodibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate or Trimethoxyborane
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Dichloromethane
-
Hexane
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve 4-bromodibenzofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.1 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 8 hours.
-
Quench the reaction by adding 1N hydrochloric acid and stir for 3 hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from hexane to yield dibenzofuran-4-boronic acid as a white solid.
-
Experimental Protocol: Suzuki Coupling Reaction [7]
-
Materials:
-
Dibenzofuran-4-boronic acid
-
Aryl halide (e.g., a brominated aromatic compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent mixture (e.g., toluene/ethanol/water or dioxane/water)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
In a Schlenk flask, combine dibenzofuran-4-boronic acid (1.1 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Degas the solvent mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, then add it to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
3.2. OLED Device Fabrication
The synthesized dibenzofuran-based host material can be incorporated into an OLED device via vacuum thermal evaporation.[1][8][9]
Experimental Protocol: OLED Fabrication by Vacuum Deposition
-
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Synthesized dibenzofuran host material
-
Guest phosphorescent emitter (dopant)
-
Hole injection layer (HIL) material (e.g., 2-TNATA)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Electron transport layer (ETL) material (e.g., Alq₃)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates to the vacuum chamber. Deposit the organic and metallic layers sequentially by thermal evaporation. A typical device structure is as follows:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the synthesized dibenzofuran host material with a phosphorescent guest dopant at a specific doping concentration (e.g., 5-10 wt%).
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Al)
-
-
Encapsulation: After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Performance Data of Dibenzofuran-Based OLEDs
The performance of OLEDs utilizing dibenzofuran-based host materials is highly dependent on the specific molecular structure and device architecture. The following table summarizes representative performance data for yellow PhOLEDs with different dibenzofuran-based host materials.[1][3]
| Host Material | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| CF-1-BzF | - | - | (0.50, 0.50) |
| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |
| CF-3-BzF | - | - | (0.51, 0.49) |
| CF-4-BzF | - | - | (0.50, 0.50) |
CF-X-BzF refers to regioisomers of 7-(dibenzo[b,d]furan-X-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile.
Other Potential Applications
While the primary focus of this document is on OLEDs, 4-hydroxydibenzofuran and its derivatives have potential applications in other areas of materials science:
-
Chemosensors: The dibenzofuran scaffold can be functionalized to create fluorescent chemosensors for the detection of metal ions.
-
Organic Photovoltaics (OPVs): The electronic properties of dibenzofuran derivatives make them potential candidates for use as donor or acceptor materials in organic solar cells.
-
Polymers: The hydroxyl group of 4-hydroxydibenzofuran can serve as a point for polymerization, leading to the formation of high-performance polymers with unique thermal and electronic properties.
4-Hydroxydibenzofuran is a valuable and versatile intermediate in materials science. Its adaptable structure allows for the synthesis of a wide range of functional materials with applications in cutting-edge technologies like OLEDs. The protocols and data presented in these application notes provide a foundation for researchers to explore and exploit the potential of this important building block in the development of next-generation materials.
References
- 1. displayman.com [displayman.com]
- 2. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researching.cn [researching.cn]
- 4. nbinno.com [nbinno.com]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 9. opeetv.store [opeetv.store]
Synthetic Routes to Substituted 4-Dibenzofuranol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted 4-dibenzofuranol analogs, a class of compounds with significant interest in medicinal chemistry due to their presence in biologically active molecules. The synthetic strategy primarily involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to form a 2-arylphenol intermediate, followed by an intramolecular O-arylation to construct the dibenzofuran core. A final demethylation step is often employed to yield the target this compound.
Key Synthetic Strategies
The principal pathway for the synthesis of substituted 4-dibenzofuranols is outlined below. This approach offers versatility in introducing a wide range of substituents onto the dibenzofuran scaffold.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of Substituted 2-Arylphenol Intermediates via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a substituted 2-halophenol with a substituted phenylboronic acid.
Materials:
-
Substituted 2-bromophenol (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Isopropanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-bromophenol (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[1]
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol).[1]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-arylphenol product.
-
Purify the crude product by column chromatography on silica gel.
| 2-Halophenol Reactant | Phenylboronic Acid Reactant | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 90 |
| 2-Bromo-4-methylphenol | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2-Iodophenol | 3-Chlorophenylboronic acid | Pd/C | K₂CO₃ | Water | 100 | 2 | 78 |
| 2-Bromo-5-fluorophenol | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 16 | 88 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of 2-Arylphenols.
Protocol 2: Intramolecular O-Arylation for the Synthesis of Substituted 4-Methoxydibenzofurans
This protocol outlines the palladium-catalyzed intramolecular cyclization of a 2-arylphenol to form the dibenzofuran ring system.
Materials:
-
Substituted 2-aryl-methoxyphenol (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (0.2 mmol)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add the substituted 2-aryl-methoxyphenol (1.0 mmol), palladium(II) acetate (0.1 mmol), silver(I) carbonate (1.5 mmol), and potassium carbonate (0.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted 4-methoxydibenzofuran.
| 2-Arylphenol Reactant | Catalyst System | Oxidant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Phenyl-methoxyphenol | Pd(OAc)₂ | Ag₂CO₃ / K₂CO₃ | Toluene | 120 | 24 | 85 |
| 2-(4-Methylphenyl)-methoxyphenol | Pd(OAc)₂ | Cu(OAc)₂ / O₂ | DMSO | 110 | 12 | 75 |
| 2-(4-Chlorophenyl)-methoxyphenol | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 18 | 80 |
| 2-(3-Fluorophenyl)-methoxyphenol | Pd(TFA)₂ | O₂ (1 atm) | TFA | 80 | 24 | 72 |
Table 2: Representative Intramolecular O-Arylation Reactions.
Protocol 3: Demethylation to Synthesize Substituted 4-Dibenzofuranols
This protocol details the cleavage of the methyl ether to yield the final 4-hydroxy-substituted dibenzofuran.
Materials:
-
Substituted 4-methoxydibenzofuran (1.0 mmol)
-
Boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂) (3.0 mL, 3.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the substituted 4-methoxydibenzofuran (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide solution (3.0 mL, 3.0 mmol) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirring mixture of ice water (20 mL).[2]
-
Stir the mixture for 30 minutes at room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure substituted this compound.
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxydibenzofuran | BBr₃ | CH₂Cl₂ | 0 to RT | 12 | 95 |
| 2-Chloro-4-methoxydibenzofuran | BBr₃ | CH₂Cl₂ | 0 to RT | 16 | 92 |
| 4,6-Dimethoxydibenzofuran | BBr₃ (excess) | CH₂Cl₂ | -78 to RT | 24 | 88 (Diol) |
Table 3: Representative Demethylation Reactions.
Biological Activity and Signaling Pathways
Certain substituted dibenzofuran derivatives have been identified as modulators of important biological pathways, showing potential as therapeutic agents. For example, some benzofuran derivatives have been shown to act as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response to viral and bacterial infections.[3] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
Caption: Simplified STING signaling pathway activation.
The development of novel substituted this compound analogs can lead to the discovery of potent and selective modulators of such pathways, offering new avenues for the treatment of various diseases, including viral infections and cancer. The synthetic protocols provided herein offer a robust framework for the generation of diverse libraries of these compounds for further biological evaluation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Dibenzofuranol
This application note details a robust method for the quantitative analysis of 4-Dibenzofuranol using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a hydroxylated derivative of dibenzofuran. Dibenzofurans are a class of heterocyclic organic compounds with various industrial and biological significances. Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and pharmacokinetic analyses. High-Performance Liquid Chromatography (HPLC) offers a powerful and widely used technique for the separation, identification, and quantification of such compounds.[1] This note provides a comprehensive protocol for a reverse-phase HPLC method applicable to this compound.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on methods for structurally similar benzofuran derivatives. These values are representative and may vary depending on the specific instrumentation and analytical conditions.[2]
| Parameter | Expected Value |
| Retention Time (min) | ~ 6.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 |
Experimental Protocols
This section outlines a detailed protocol for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
Volumetric flasks, pipettes, and standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
A standard HPLC system equipped with the following components is suitable for this analysis:[2]
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid[2]
-
-
Gradient Elution:
Time (min) % A % B 0.0 70 30 10.0 5 95 12.0 5 95 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min[2]
-
UV Detection Wavelength: 254 nm and 280 nm[2]
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 10-15 minutes to ensure complete dissolution.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to achieve a theoretical concentration within the calibration range.[4]
-
Sonicate the sample solution for 15 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2][5]
6. System Suitability
Before sample analysis, perform at least five replicate injections of a standard solution (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
7. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Dibenzofuranol
Welcome to the technical support center for the synthesis of 4-Dibenzofuranol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to this compound?
A common and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of 4-methoxydibenzofuran through a palladium-catalyzed intramolecular C-H activation and C-O cyclization. The second step is the demethylation of the methoxy group to yield the final product, this compound. This approach offers good yields and avoids harsh reaction conditions often associated with other methods.
Q2: I am experiencing a low yield in the cyclization step to form the dibenzofuran core. What are the likely causes?
Low yields in palladium-catalyzed cyclization reactions for dibenzofuran synthesis can be attributed to several factors.[1][2] Key areas to investigate include:
-
Catalyst Activity: Ensure the palladium catalyst is active and not decomposed. Using fresh catalyst and ensuring an inert atmosphere can be critical.[2][3]
-
Reaction Temperature: The temperature can significantly affect the reaction rate and selectivity. A temperature screen may be necessary to find the optimal conditions for your specific substrate.[1][2]
-
Solvent and Base: The choice of solvent and base is crucial. Aprotic polar solvents are commonly used, and the base should be carefully selected to match the substrate and catalyst system.[1][2]
Q3: What are common side products observed during the synthesis of dibenzofurans?
Side products can arise from various competing reaction pathways. In palladium-catalyzed cross-coupling reactions, homo-coupling of the starting materials can be a significant issue. Additionally, incomplete cyclization or side reactions involving functional groups on the starting materials can lead to impurities. Careful control of reaction conditions and stoichiometry can help minimize the formation of these byproducts.
Q4: Are there alternative methods to BBr₃ for the demethylation of 4-methoxydibenzofuran?
Yes, while Boron tribromide (BBr₃) is a common reagent for demethylating aryl methyl ethers, other reagents can be used. One such alternative is molten pyridinium hydrochloride. This reagent can effectively cleave the methyl ether, often at high temperatures, and can be a useful alternative, especially for large-scale syntheses where handling BBr₃ might be challenging.[4][5][6][7]
Q5: My final this compound product is difficult to purify. What strategies can I employ?
Purification of this compound can sometimes be challenging due to the presence of closely related impurities. Standard column chromatography on silica gel is the most common method. If this proves ineffective, consider the following:[1]
-
Alternative Stationary Phases: Using alumina (neutral or basic) instead of silica gel can alter the separation selectivity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. A systematic approach to solvent selection is recommended.[1]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Palladium-Catalyzed Cyclization of Diaryl Ether
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[2][3] |
| Suboptimal Temperature | Perform a temperature optimization study. Start with the literature-reported temperature and screen in 10-20°C increments.[1][2] |
| Incorrect Solvent or Base | Screen different aprotic polar solvents (e.g., DMF, DMSO, toluene). Evaluate the effectiveness of different bases (e.g., K₂CO₃, Cs₂CO₃).[1][2] |
| Poor Quality Starting Materials | Ensure starting materials are pure and dry. Impurities can poison the catalyst. |
Issue 2: Incomplete Demethylation of 4-Methoxydibenzofuran
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure at least one equivalent of BBr₃ is used per methoxy group. For substrates with other basic functional groups, additional equivalents may be necessary. |
| Low Reaction Temperature | While the reaction is often started at low temperatures (e.g., -78°C or 0°C), it may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC. |
| Short Reaction Time | Allow the reaction to stir for a sufficient duration. Monitor by TLC until the starting material is fully consumed. |
| Alternative Reagent Required | If BBr₃ proves ineffective or problematic, consider using molten pyridinium hydrochloride at an elevated temperature (e.g., 180-210°C).[4][5][6][7] |
Experimental Protocols
A reliable method for the synthesis of this compound involves a two-step sequence: palladium-catalyzed cyclization to form 4-methoxydibenzofuran, followed by demethylation.
Step 1: Synthesis of 4-Methoxydibenzofuran via Palladium-Catalyzed C-H Activation/C-O Cyclization
This protocol is based on general procedures for palladium-catalyzed dibenzofuran synthesis.[8][9]
Materials:
-
2-Phenoxyanisole derivative
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Pivalic Acid
-
Anhydrous solvent (e.g., DMA or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add the 2-phenoxyanisole derivative, pivalic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature (typically 100-140°C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Demethylation of 4-Methoxydibenzofuran to this compound
This protocol provides two options for demethylation.
Option A: Using Boron Tribromide (BBr₃)
Materials:
-
4-Methoxydibenzofuran
-
Boron tribromide (BBr₃) solution in an anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4-methoxydibenzofuran in anhydrous DCM in a dried flask under an inert atmosphere.
-
Cool the solution to 0°C or -78°C in an ice or dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Option B: Using Pyridinium Hydrochloride
Materials:
-
4-Methoxydibenzofuran
-
Pyridinium hydrochloride
Procedure:
-
Combine 4-methoxydibenzofuran and pyridinium hydrochloride in a reaction vessel equipped for heating.
-
Heat the mixture to a molten state (typically 180-210°C) and maintain for several hours until the reaction is complete (monitor by a suitable method).[4][6][7]
-
Cool the reaction mixture to below 100°C and carefully add aqueous HCl to dissolve the pyridinium salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale.
Table 1: Comparison of Conditions for Palladium-Catalyzed Dibenzofuran Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / Pivalic Acid | - | DMA | 140 | Good to Excellent |
| Pd/C | NaOAc | DMA | 140 | Good |
| Pd(OAc)₂ | - | Toluene | 110 | Moderate to Good |
Table 2: Comparison of Demethylation Reagents for 4-Methoxydibenzofuran
| Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| BBr₃ | Dichloromethane | -78 to RT | 2-12 h | High |
| Pyridinium HCl | None (molten) | 180-210 | 3-5 h | High |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Cyclization
Caption: A decision tree for troubleshooting low cyclization yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale | CoLab [colab.ws]
- 8. Dibenzofuran synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Dibenzofuranol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Dibenzofuranol by column chromatography. This resource is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of polar aromatic compounds like this compound is silica gel (230-400 mesh). Due to the acidic nature of silica gel, which can lead to peak tailing with phenolic compounds, neutral or basic alumina can be considered as an alternative stationary phase if significant tailing is observed.[1] Deactivated silica gel, prepared by flushing the column with a solvent mixture containing a small amount of a base like triethylamine, can also be used to minimize unwanted interactions.
Q2: Which solvent system is best for the elution of this compound?
A2: A gradient elution with a mixture of a non-polar solvent and a polar solvent is typically effective. A common starting point is a hexane/ethyl acetate solvent system.[2] The polarity of the eluent should be gradually increased by increasing the proportion of ethyl acetate. For more polar impurities or if this compound is not eluting, a more polar solvent system such as dichloromethane/methanol may be necessary.[1] Some researchers have found success using toluene as a component in the mobile phase for aromatic compounds to improve separation.[1]
Q3: How can I determine the optimal solvent system before running a column?
A3: Thin Layer Chromatography (TLC) is an essential tool for quickly determining the optimal solvent system. The ideal solvent system should provide a good separation of this compound from its impurities and result in an Rf value of approximately 0.2-0.4 for this compound. This Rf range generally translates to a suitable elution volume on a column.
Q4: What are the common impurities in a crude this compound sample?
A4: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as other isomers or over-functionalized products), and decomposition products. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound.
Q5: My this compound seems to be degrading on the silica gel column. What can I do?
A5: Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel.[3] To mitigate degradation, you can use deactivated silica gel by pre-treating the column with a solvent containing 1-2% triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | Incorrect solvent system. | Optimize the solvent system using TLC to achieve a clear separation and an Rf value of 0.2-0.4 for this compound. Consider trying alternative solvent systems like dichloromethane/methanol or incorporating toluene.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Improperly packed column. | Ensure the column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation. | |
| Peak Tailing/Streaking | Interaction of the phenolic hydroxyl group with acidic silica gel. | Use deactivated silica gel by flushing the column with a solvent system containing 1-2% triethylamine before loading the sample. Alternatively, use neutral or basic alumina as the stationary phase.[1] |
| Sample is too concentrated during loading. | Dissolve the crude sample in a minimal amount of solvent and ensure it is fully dissolved before loading onto the column. | |
| Compound Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture) and gradually increase the polarity. |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[1] |
| Compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[4] | |
| Low Recovery of Purified Product | Compound is still on the column. | After it appears your product has fully eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) to see if any remaining compound elutes. |
| Irreversible adsorption or decomposition. | As mentioned previously, the acidic nature of silica can be problematic. Consider alternative stationary phases. |
Experimental Protocol
This is a generalized protocol for the purification of crude this compound by column chromatography. Optimization will be necessary based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes/flasks
2. TLC Analysis to Determine Eluent System:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate, such as 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp.
-
The optimal solvent system will give an Rf value of approximately 0.2-0.4 for the this compound spot and show good separation from impurities.
3. Column Preparation (Slurry Method):
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to fully adsorb onto the silica gel, letting the solvent level drop to the top of the sand.
-
Carefully add a small amount of the initial eluent to wash any remaining sample on the glass walls onto the silica bed.
5. Elution and Fraction Collection:
-
Carefully fill the top of the column with the initial eluent.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as determined by your TLC analysis (e.g., by increasing the percentage of ethyl acetate in the hexane:ethyl acetate mixture).
-
Monitor the elution of your compound by spotting each fraction on a TLC plate and visualizing under a UV lamp.
6. Isolation of Pure this compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following table provides representative data for the purification of a polar aromatic amine, 4-dibenzofuranamine, which can serve as a starting point for the purification of this compound. Actual values for this compound will need to be determined experimentally.
| Parameter | Representative Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 7:3) |
| Optimal TLC Rf Value | ~0.2 - 0.4 |
| Silica to Crude Ratio | 30:1 to 50:1 (by weight) |
| Expected Recovery | >80% (highly dependent on crude purity and technique) |
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Overcoming Challenges in the Dilithiation of Dibenzofuran
Welcome to the technical support center for the dilithiation of dibenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving successful dilithiation of dibenzofuran?
A1: The principal challenge lies in controlling the regioselectivity and the extent of lithiation. Dibenzofuran has multiple acidic protons, and achieving selective lithiation at the desired 4 and 6 positions requires careful optimization of reaction conditions to prevent the formation of mono-lithiated species or lithiation at other positions. Furthermore, the stability of the dilithiated intermediate can be a concern, potentially leading to side reactions if not handled properly.
Q2: Which organolithium reagent is most effective for the dilithiation of dibenzofuran?
A2: n-Butyllithium (n-BuLi) is the most commonly employed and effective reagent for the dilithiation of dibenzofuran, particularly for achieving 4,6-dilithiation. The foundational work by Gilman and Dietrich established the use of n-BuLi for this transformation. While other organolithium reagents can be used for lithiation, n-BuLi in a suitable solvent like diethyl ether has been demonstrated to provide good yields for the desired dilithiation.
Q3: What is the expected regiochemistry of the dilithiation of dibenzofuran with n-BuLi?
A3: The established and desired regiochemistry for the dilithiation of dibenzofuran with n-butyllithium is at the 4 and 6 positions. This is due to the directing effect of the oxygen atom in the furan ring, which acidifies the adjacent protons.
Q4: Can I use TMEDA as an additive to accelerate the dilithiation?
A4: While N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common additive used to increase the basicity and reactivity of organolithium reagents, its use in the dilithiation of dibenzofuran should be approached with caution. The increased reactivity can sometimes lead to a decrease in selectivity and the formation of undesired side products. The classic Gilman protocol does not employ TMEDA. It is recommended to first optimize the reaction without TMEDA and consider its addition only if yields are consistently low.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Inactive n-butyllithium reagent.- Insufficient reaction time or temperature.- Presence of moisture or other protic impurities in the reaction setup. | - Titrate the n-butyllithium solution before use to determine its exact concentration.- Increase the reaction time or allow the reaction to warm to room temperature after the initial addition at low temperature.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous. |
| Formation of mono-lithiated product as the major product | - Insufficient amount of n-butyllithium.- Reaction time is too short for the second lithiation to occur. | - Use a molar excess of n-butyllithium (typically 2.2 to 2.5 equivalents) to ensure complete dilithiation.- Increase the reaction time. Monitor the reaction progress by quenching aliquots and analyzing by GC-MS or NMR if possible. |
| Formation of undesired isomers (e.g., lithiation at other positions) | - Reaction temperature is too high, leading to loss of selectivity.- Use of a highly reactive organolithium reagent or additive that reduces selectivity. | - Maintain a low temperature during the addition of n-butyllithium (e.g., 0°C or below).- Avoid using stronger alkyllithiums like sec-butyllithium or tert-butyllithium unless specific substitution patterns are desired and optimized for.- As mentioned in the FAQs, use TMEDA judiciously. |
| Low yield of the desired product after quenching | - Inefficient quenching of the dilithiated intermediate.- Decomposition of the dilithiated species before or during quenching.- The chosen electrophile is not reactive enough or is sterically hindered. | - Ensure the quenching agent is added slowly at a low temperature to control the exotherm.- Work up the reaction promptly after the lithiation step.- Consider using a more reactive electrophile or optimizing the reaction conditions for the specific electrophile being used. |
| Observation of dark-colored solutions or tar-like byproducts | - Decomposition of the organolithium reagent or the lithiated species.- Side reactions such as ring-opening of the furan moiety. | - Ensure the reaction is maintained under a strict inert atmosphere and that all reagents and solvents are of high purity.- Maintain low reaction temperatures throughout the process. |
Experimental Protocols
Key Experiment: 4,6-Dilithiation of Dibenzofuran and Subsequent Carboxylation (Adapted from Gilman and Dietrich)
This protocol describes the formation of 4,6-dilithiodibenzofuran and its subsequent quenching with carbon dioxide to yield dibenzofuran-4,6-dicarboxylic acid.
Materials:
-
Dibenzofuran
-
n-Butyllithium (in a suitable solvent like hexane)
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Reaction Initiation: To the flask, add a solution of dibenzofuran in anhydrous diethyl ether.
-
Lithiation: Cool the solution in an ice bath. Add a solution of n-butyllithium (2.2 - 2.5 equivalents) in hexane dropwise via the dropping funnel over a period of 30-60 minutes while stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete dilithiation.
-
Quenching (Carboxylation): Cool the reaction mixture in a dry ice/acetone bath. Carefully add crushed dry ice to the reaction mixture in small portions. Alternatively, the reaction mixture can be poured onto an excess of crushed dry ice.
-
Work-up: After the addition of dry ice is complete and the mixture has warmed to room temperature, add water to quench any remaining organolithium species. Acidify the aqueous layer with hydrochloric acid to precipitate the dicarboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude dibenzofuran-4,6-dicarboxylic acid. The product can be further purified by recrystallization.
Quantitative Data Summary (Based on Gilman and Dietrich):
| Reactants | Reagent (Equivalents) | Solvent | Reaction Time | Quenching Agent | Product | Yield (%) |
| Dibenzofuran | n-BuLi (2.5) | Diethyl ether | 4 hours at RT | CO₂ (Dry Ice) | Dibenzofuran-4,6-dicarboxylic acid | ~70-80% |
| Dibenzofuran | n-BuLi (2.5) | Diethyl ether | 4 hours at RT | (CH₃)₂SO₄ | 4,6-Dimethyldibenzofuran | ~60-70% |
Note: Yields are approximate and can vary based on the purity of reagents and the precise reaction conditions.
Visualizations
Caption: Experimental workflow for the 4,6-dilithiation of dibenzofuran.
Technical Support Center: Optimizing O-arylation of Phenols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the O-arylation of phenols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the O-arylation of phenols, providing systematic approaches to identify and resolve them.
Question: Why am I observing low to no conversion of my starting material?
Answer: Low or no product formation is a common issue in O-arylation reactions. The problem can often be traced back to the integrity of the reagents or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1]
Initial Checks:
-
Verify Starting Materials: Confirm the purity and integrity of your phenol and aryl halide using techniques like NMR or LC-MS. Impurities or degradation can inhibit the reaction. If impurities are detected, purify the starting materials and repeat the experiment.[1]
-
Reagent Quality:
-
Solvent: Ensure the use of anhydrous solvents, as moisture can interfere with the catalytic cycle.[1]
-
Catalyst: Use an active and fresh catalyst. Copper and palladium catalysts can be sensitive to air and moisture.
-
Base: The choice and quality of the base are critical. Ensure it is dry and has not been passivated by atmospheric CO2.
-
Optimization of Reaction Conditions: If the reagents are of good quality, the issue likely lies with the reaction parameters. A systematic optimization should be performed.
-
Catalyst System (Catalyst, Ligand, Base):
-
Ligand: The ligand is crucial for stabilizing the metal catalyst and influencing its reactivity. For copper-catalyzed reactions (Ullmann-type), ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), picolinic acid, and N,N-dimethylglycine have proven effective.[1][2][3] For palladium-catalyzed reactions (Buchwald-Hartwig), bulky electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, t-BuXPhos) are commonly used.[4][5][6]
-
Base: The base plays a key role in the catalytic cycle. Common bases for Ullmann reactions include Cs2CO3, K3PO4, and K2CO3.[2][7][8] For Buchwald-Hartwig reactions, weaker bases like carbonates and phosphates are often used, although stronger bases like alkoxides may be required for less reactive substrates.[9] The solubility of the base can also be a factor; in some cases, a soluble organic base can improve reproducibility.[10][11]
-
Catalyst Loading: Typically, catalyst loadings range from 1 to 10 mol%.[8][12] If you observe low conversion, increasing the catalyst loading may improve the yield. However, excessively high loadings can be uneconomical.[13]
-
-
Solvent and Temperature:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF, DMSO, and NMP are common for Ullmann reactions.[14] For Buchwald-Hartwig reactions, ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are frequently used.[1] The solvent should be able to dissolve the reagents, particularly the base, to ensure a homogeneous reaction mixture.[15]
-
Temperature: O-arylation reactions are often run at elevated temperatures. Ullmann reactions traditionally require high temperatures (125-300 °C), although modern ligand systems allow for milder conditions.[2][14] Buchwald-Hartwig reactions are generally performed at lower temperatures (80-120 °C).[15] If low conversion is observed, increasing the reaction temperature may be beneficial.
-
Below is a troubleshooting workflow to address low reaction yields:
References
- 1. benchchem.com [benchchem.com]
- 2. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. entegris.com [entegris.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Stability and storage conditions for 4-Dibenzofuranol
This technical support guide provides essential information on the stability and proper storage conditions for 4-Dibenzofuranol, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a dry, well-ventilated area.[1][2] To prevent degradation, it is crucial to store the compound under an inert atmosphere, such as nitrogen, in a tightly sealed container.[1][2]
Q2: Is this compound sensitive to light or air?
Q3: What is the typical appearance of this compound?
This compound is typically a pale peach, fluffy crystalline powder.[1][2] Any significant deviation from this appearance may indicate degradation or impurity.
Q4: What are the signs of degradation for this compound?
Visual signs of degradation can include a change in color (e.g., darkening), caking of the powder, or a noticeable change in solubility. If you observe any of these changes, the integrity of the compound may be compromised.
Q5: What are the general handling precautions for this compound?
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1] Avoid creating dust and ensure containers are securely sealed after use.[4]
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon)[1][2] | To prevent oxidation of the phenolic hydroxyl group. |
| Light | Store in the dark (e.g., amber vial) | To prevent potential photodegradation. |
| Moisture | Dry, tightly sealed container[4][5] | To prevent hydrolysis and moisture-mediated degradation. |
| Container | Tightly sealed, appropriate for chemical storage | To prevent contamination and exposure to air and moisture. |
Troubleshooting Guide
Issue 1: The this compound powder has changed color.
-
Possible Cause: This is a likely indicator of oxidation or degradation due to improper storage, such as exposure to air, light, or elevated temperatures.
-
Solution:
-
Review your storage conditions against the recommended guidelines in the table above.
-
If the compound has been stored improperly, it is advisable to use a fresh batch for critical experiments.
-
For future storage, ensure the container is tightly sealed and purged with an inert gas before storing at 2-8°C and protected from light.
-
Issue 2: The compound shows poor solubility compared to previous batches.
-
Possible Cause: A decrease in solubility can be a sign of degradation, where the compound may have polymerized or oxidized into less soluble byproducts.
-
Solution:
-
Verify the solvent and concentration are appropriate for this compound.
-
If solubility issues persist with a freshly opened container, consider the possibility of lot-to-lot variability.
-
If an older batch is being used, degradation is a probable cause. It is recommended to use a new, properly stored batch.
-
Issue 3: Inconsistent experimental results are being observed.
-
Possible Cause: If other experimental parameters have been ruled out, the stability and purity of this compound could be the source of inconsistency.
-
Solution:
-
Perform a quality control check on your current stock of this compound if possible (e.g., melting point, HPLC). The melting point is reported to be 125°C.[1][2]
-
Always use a fresh, properly stored batch of the compound for sensitive experiments to ensure reproducibility.
-
Document the lot number and opening date of the compound to track its history.
-
Experimental Workflow
Below is a general workflow for handling and using this compound to ensure experimental success.
Caption: Workflow for handling this compound.
References
Technical Support Center: Intramolecular Cyclization of Diaryl Ethers
Welcome to the technical support center for the intramolecular cyclization of diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help optimize this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the intramolecular cyclization of diaryl ethers.
Q1: My cyclization reaction is showing low to no product formation. What are the primary causes?
A1: Low conversion is a frequent challenge and can stem from several factors:
-
Insufficient Base Strength or Quantity: Many intramolecular cyclizations of diaryl ethers, particularly those involving condensation-type reactions, require a sufficiently strong base to facilitate the reaction. Ensure you are using a suitable base in at least a stoichiometric amount. Bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.[1][2]
-
Base Degradation: Alkoxide and hydride bases are highly sensitive to moisture. Using old or improperly stored base, or failing to maintain anhydrous (dry) reaction conditions, can neutralize the base and halt the reaction.[1]
-
Low Reaction Temperature: Many cyclizations require elevated temperatures to overcome the activation energy barrier.[1] Some reactions may require temperatures exceeding 250°C.[1] However, the optimal temperature can be substrate-dependent, and sometimes milder conditions are sufficient.[3][4][5]
-
Poor Substrate Reactivity:
-
Steric Hindrance: Bulky substituents near the reaction centers can hinder the cyclization.[3][4]
-
Electronic Effects: Electron-donating groups on the aryl rings can deactivate the system towards nucleophilic attack, slowing down the cyclization. Conversely, electron-withdrawing groups can sometimes favor the reaction.[1][6]
-
-
Inappropriate Solvent Choice: The solvent can have a significant impact on reaction rates and yields.[7][8][9] Aprotic polar solvents like DMF or DMSO are often effective, but optimization may be necessary.[10][11]
-
Catalyst Issues (for catalyzed reactions): If using a transition metal catalyst (e.g., Palladium or Copper), ensure the catalyst is active and the correct ligands are used.[2][10][12]
Q2: I'm observing multiple side products. What are the most common ones and how can I minimize them?
A2: Side product formation can significantly lower the yield of your desired cyclic product. Key side reactions include:
-
Intermolecular Condensation/Polymerization: If the reaction concentration is too high, molecules can react with each other instead of intramolecularly, leading to dimers or polymers.[13] Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.[13]
-
Decomposition: Highly reactive substrates or harsh reaction conditions (e.g., very high temperatures) can lead to decomposition of the starting material or product.[1]
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization may occur at different positions, leading to regioisomers. The choice of solvent and reaction conditions can sometimes be used to control the regioselectivity.[14]
-
Hydrolysis: For substrates sensitive to water, hydrolysis of functional groups can be a competing reaction if anhydrous conditions are not maintained.[15]
Q3: How do I choose the optimal solvent and temperature for my reaction?
A3: The optimal solvent and temperature are highly dependent on the specific substrate and reaction type.
-
Solvent Selection:
-
A screening of solvents with varying polarities is often recommended.[8] Dichloromethane (DCM), tetrahydrofuran (THF), toluene, and 1,4-dioxane are common starting points.[8][9]
-
For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial.[10]
-
In some cases, aqueous solvent systems have been shown to dramatically promote cyclization.[7]
-
-
Temperature Optimization:
-
Start with milder conditions (e.g., room temperature or slightly elevated) and gradually increase the temperature if no reaction is observed.[3]
-
Monitor the reaction by TLC or LC-MS to check for product formation and decomposition at different temperatures.
-
Some reactions require high temperatures, and a high-boiling point solvent like diphenyl ether (b.p. 258 °C), Dowtherm A, or tetraglyme may be necessary.[16] Microwave-assisted heating can also be an effective way to reach high temperatures quickly.[16]
-
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Enantioselectivity for NHC-Catalyzed Atroposelective Esterification [8]
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DCM | 88 | 94 |
| 2 | DCE | 75 | 92 |
| 3 | MTBE | 62 | 90 |
| 4 | EtOAc | 55 | 88 |
| 5 | Toluene | 78 | 91 |
| 6 | THF | 68 | 98 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular C-O Bond Formation: [2][10]
A mixture of the diaryl ether precursor (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(dppf) (0.05-0.10 equiv), a suitable ligand if required (e.g., an N-heterocyclic carbene precursor or a bulky phosphine ligand), and a base such as KOAc or K₂CO₃ (2.0-3.0 equiv) is prepared in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., DMSO, toluene, or DMF) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Competing reaction pathways in diaryl ether cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts [organic-chemistry.org]
- 5. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational investigations on base-catalyzed diaryl ether formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Identifying impurities in 4-Dibenzofuranol via mass spectrometry
Welcome to the technical support center for the identification of impurities in 4-Dibenzofuranol via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my this compound sample?
A1: Impurities in this compound often originate from the synthetic route used. A common method for synthesizing dibenzofuran cores is the Suzuki coupling reaction. Potential byproducts from this synthesis that could be present as impurities include:
-
Homocoupling products: Dimers of the starting materials.
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Dehalogenation products: Starting materials where the halide has been replaced by a hydrogen atom.
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Boronic acid oxidation products: Byproducts from the oxidation of the boronic acid reagent, such as boronic acid dimers or boroxines.
-
Isomers of this compound: Depending on the specificity of the synthesis, other positional isomers like 2-Dibenzofuranol or 3-Dibenzofuranol might be present.[1][2]
Q2: I am not observing the expected molecular ion peak for this compound (m/z 184.05). What could be the issue?
A2: Several factors could lead to the absence or low intensity of the molecular ion peak:
-
In-source fragmentation: this compound, being a phenolic compound, might be susceptible to fragmentation even with soft ionization techniques. Try lowering the source temperature or the cone voltage.
-
Adduct formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. Look for ions at m/z values corresponding to these adducts.
-
Sample concentration: A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.
-
Incorrect ionization mode: Ensure you are using the appropriate ionization mode (positive or negative) for your analyte and mobile phase. For phenolic compounds, negative ion mode ([M-H]⁻) is often very effective.
Q3: My baseline is very noisy, making it difficult to identify low-level impurities. How can I improve this?
A3: A noisy baseline can be caused by several factors:
-
Contaminated solvent or glassware: Ensure you are using high-purity, LC-MS grade solvents and thoroughly cleaned glassware.
-
Instrument contamination: The mass spectrometer source or transfer optics may be contaminated. Follow the manufacturer's guidelines for cleaning the instrument.
-
Improper chromatographic conditions: Optimize your LC method to ensure good separation and a stable baseline.
-
Detector settings: Adjust the detector gain and other settings to minimize noise.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the mass spectrometric analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal Intensity | 1. Low sample concentration. 2. Inefficient ionization. 3. Ion suppression from matrix components. 4. Instrument not tuned or calibrated. | 1. Concentrate the sample or inject a larger volume. 2. Optimize ionization source parameters (e.g., capillary voltage, gas flow). Try a different ionization technique if available (e.g., APCI). 3. Improve sample cleanup or chromatographic separation. 4. Perform routine tuning and calibration of the mass spectrometer. |
| Mass Inaccuracy | 1. Instrument out of calibration. 2. Insufficient resolution. 3. Space charging effects due to high ion current. | 1. Recalibrate the mass spectrometer using an appropriate standard. 2. Ensure the instrument is operating at the required resolution to achieve accurate mass measurements. 3. Dilute the sample to reduce the total ion current entering the mass analyzer. |
| Unexpected Peaks in the Spectrum | 1. Presence of impurities. 2. Formation of adduct ions. 3. Contamination from the system or solvents. 4. Column bleed. | 1. Refer to the table of potential impurities and their characteristic m/z values. 2. Consult the common adducts table to identify potential adduct ions. 3. Run a blank injection to check for system contamination. 4. Ensure the column is properly conditioned and not being operated above its temperature limit. |
| Difficulty Distinguishing Isomers | 1. Co-elution of isomeric impurities. 2. Similar fragmentation patterns. | 1. Optimize the chromatographic method (e.g., change the column, mobile phase, or gradient) to achieve separation. 2. Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, which may help in differentiation. Consider using alternative fragmentation techniques like CID or UVPD if available.[4][5] |
Data Presentation: Predicted and Common Mass Spectrometry Data
The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its potential impurities.
Table 1: Predicted Mass Spectrometry Data for this compound and Potential Impurities
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Predicted Key Fragment Ions (m/z) |
| This compound | C₁₂H₈O₂ | 184.0524 | 185.0602 | 183.0446 | 155 ([M-H-CO]⁻), 128 ([M-H-2CO]⁻), 139 ([M+H-H₂O-CO]⁺) |
| Dibenzofuran | C₁₂H₈O | 168.0575 | 169.0653 | - | 139 ([M-CHO]⁺) |
| Biphenyl-2,2'-diol | C₁₂H₁₀O₂ | 186.0681 | 187.0759 | 185.0603 | 168 ([M-H₂O]⁺), 152 ([M-2H₂O]⁺) |
| 4-Bromodibenzofuran | C₁₂H₇BrO | 245.9680 | 246.9758 | - | 167 ([M-Br]⁺) |
| Dibenzofuran-4-boronic acid | C₁₂H₉BO₃ | 212.0645 | 213.0723 | - | 194 ([M-H₂O]⁺), 168 ([M-B(OH)₂]⁺) |
Note: Fragmentation patterns are predicted based on the general principles of mass spectrometry and data from similar compounds like 2-Dibenzofuranol.[6] Actual fragmentation may vary depending on the instrument and conditions used.
Table 2: Common Adduct Ions in ESI Mass Spectrometry
| Adduct (Positive Ion Mode) | Mass Shift (Da) | Adduct (Negative Ion Mode) | Mass Shift (Da) |
| [M+Na]⁺ | +22.9898 | [M+Cl]⁻ | +34.9688 |
| [M+K]⁺ | +38.9637 | [M+HCOO]⁻ | +44.9977 |
| [M+NH₄]⁺ | +18.0344 | [M+CH₃COO]⁻ | +59.0133 |
| [M+CH₃CN+H]⁺ | +42.0344 | ||
| [M+H₂O+H]⁺ | +19.0184 |
Experimental Protocol: LC-MS/MS for Impurity Profiling
This protocol provides a general methodology for the identification of impurities in this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
Cone Gas (N₂) Flow: 50 L/hr.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the parent ions of this compound and its potential impurities.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the detected parent ions to obtain fragmentation patterns for structural elucidation.
-
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: A logical flow for troubleshooting common mass spectrometry issues.
References
- 1. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. An emerging powerful technique for distinguishing isomers: Trapped ion mobility spectrometry time-of-flight mass spectrometry for rapid characterization of estrogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Dibenzofuranol [webbook.nist.gov]
Technical Support Center: Recrystallization of 4-Hydroxydibenzofuran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Hydroxydibenzofuran (4-HDBF) via recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the acquisition of high-purity material.
Disclaimer: Specific solubility data for 4-Hydroxydibenzofuran is not extensively available in public literature. The following protocols and data are based on the general principles of recrystallization for phenolic and heterocyclic compounds. Researchers should perform small-scale solvent screening tests to determine the optimal conditions for their specific sample.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-Hydroxydibenzofuran to consider for recrystallization? A1: The structure of 4-Hydroxydibenzofuran, featuring a polar hydroxyl group and a larger, nonpolar dibenzofuran ring system, suggests it will have moderate polarity. This duality is key to solvent selection. The ideal solvent will likely be a polar protic solvent or a mixed solvent system that can accommodate both the polar and nonpolar characteristics of the molecule.
Q2: Which solvents are recommended as a starting point for recrystallizing 4-HDBF? A2: Good initial choices for solvent screening would include polar protic solvents like ethanol, methanol, or isopropanol, often in combination with water as an anti-solvent. Moderately polar aprotic solvents such as acetone or ethyl acetate could also be effective. It is crucial to test solubility at both room temperature and the solvent's boiling point.
Q3: How can I remove colored impurities from my 4-HDBF sample? A3: If your recrystallized product remains colored, the use of activated charcoal is recommended. After dissolving the crude 4-HDBF in the minimum amount of hot solvent, add a small quantity (typically 1-2% by weight) of activated charcoal to the solution. Boil the mixture for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1] Use charcoal sparingly as it can also adsorb the desired product, potentially reducing the yield.[1]
Q4: What is the best practice for cooling the solution to maximize crystal size and purity? A4: For optimal results, the solution should be cooled slowly and without disturbance.[1] Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[2] Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, impure crystals.[1][2] Once the solution has reached room temperature and crystal formation has ceased, an ice bath can be used to maximize the yield.[1]
Troubleshooting Guide
Issue 1: The 4-HDBF "oils out" instead of crystallizing.
-
Question: Upon cooling, my product separates as an oily liquid rather than solid crystals. Why is this happening and what should I do?
-
Answer: "Oiling out" typically occurs when the solute is too concentrated or when the solution becomes supersaturated at a temperature above the compound's melting point.[2][3][4] Impurities can also lower the melting point of the mixture, contributing to this issue.[3]
-
Solution 1: Add More Solvent: The most common cause is excessive concentration. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent.[2] Cool the solution again, more slowly this time.
-
Solution 2: Use a Different Solvent: The boiling point of your chosen solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point or use a mixed solvent system to adjust the solution's properties.[3]
-
Issue 2: No crystals form, even after the solution is cold.
-
Question: My solution has cooled completely, but no crystals have appeared. What went wrong?
-
Answer: This issue is generally caused by one of two things: either too much solvent was used, or the solution is supersaturated.[2][3]
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod.[2][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" (a tiny amount of pure 4-HDBF) can initiate crystallization.[3]
-
Solution 2: Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[3] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.
-
Issue 3: The recrystallization yield is very low.
-
Question: After filtration, I recovered very little of my 4-HDBF. How can I improve the yield?
-
Answer: A low yield can result from several factors during the process.
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Cause 1: Using excessive solvent. This is the most frequent reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor.[2]
-
Cause 2: Premature crystallization. If crystals form during hot filtration, product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[4]
-
Cause 3: Incomplete transfer. Scrape the crystallization flask thoroughly and rinse it with a small amount of the ice-cold mother liquor to transfer all crystals to the Büchner funnel.[4]
-
Cause 4: Washing with too much or warm solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[1]
-
Data Presentation
Table 1: Example Solvent Screening for 4-Hydroxydibenzofuran Recrystallization
This table is a hypothetical example to guide researchers in organizing their own experimental findings.
| Solvent System (v/v) | Solubility at 25°C | Solubility at Boiling | Crystal Formation upon Cooling | Observations |
| Ethanol | Sparingly Soluble | Very Soluble | Good quality crystals formed | Promising single-solvent system. |
| Methanol | Moderately Soluble | Very Soluble | Crystals formed rapidly | May be too soluble, potentially lower yield. |
| Water | Insoluble | Insoluble | N/A | Not suitable as a single solvent. |
| Toluene | Sparingly Soluble | Moderately Soluble | Oiled out initially | Not ideal; potential for oiling out. |
| Ethanol/Water (9:1) | Sparingly Soluble | Very Soluble | Abundant, well-formed crystals | Excellent system; high recovery expected. |
| Acetone/Hexane (1:2) | Soluble | Very Soluble | Fine powder precipitated | Rapid precipitation, may trap impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude 4-HDBF in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate, swirling to dissolve the solid.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If the solution contains insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once the flask reaches room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol-Water)
-
Dissolution: Place the crude 4-HDBF in an Erlenmeyer flask and dissolve it in the minimum amount of boiling ethanol.
-
Addition of Anti-Solvent: While keeping the solution hot, add water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization & Isolation: Follow steps 5-8 from the single-solvent protocol, using an ice-cold ethanol-water mixture of the same composition for the final wash.
Visualized Workflows
Caption: Standard workflow for the recrystallization of 4-Hydroxydibenzofuran.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Minimizing Oxidation of 4-Dibenzofuranol During Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of 4-Dibenzofuranol during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned a dark color (e.g., brown, pink, or yellow) during workup. What is happening?
A1: The discoloration of your this compound solution is a common indicator of oxidation.[1] Phenolic compounds like this compound are susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. This process leads to the formation of highly colored quinone-type species and other degradation byproducts.
Q2: What are the primary factors that promote the oxidation of this compound?
A2: The main factors that can accelerate the oxidation of this compound include:
-
Presence of Oxygen: Atmospheric oxygen is the primary oxidant.
-
Exposure to Light: UV light can catalyze the oxidation process.
-
Basic pH Conditions: Deprotonation of the phenolic hydroxyl group increases its electron density, making it more susceptible to oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can act as catalysts for oxidation.[2]
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidation.
Q3: How can I prevent the oxidation of this compound during workup?
A3: Several strategies can be employed to minimize oxidation:
-
Work under an inert atmosphere: Performing the workup under an inert gas like nitrogen or argon displaces oxygen.[3]
-
Use degassed solvents: Solvents can contain dissolved oxygen, which should be removed.[3][4][5]
-
Add antioxidants: Sacrificial antioxidants can be added to the workup solution to be preferentially oxidized.[1]
-
Control the pH: Maintaining acidic or neutral pH conditions can help stabilize the this compound.
-
Use metal chelators: Adding a chelating agent like EDTA can sequester catalytic metal ions.
-
Protect from light: Conducting the workup in amber-colored glassware or by wrapping the flask with aluminum foil can prevent light-induced oxidation.
Troubleshooting Guides
Issue 1: Significant product loss and low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Oxidation during extraction and solvent removal. | 1. Perform all liquid-liquid extractions using degassed solvents. 2. Wash the organic layers with a mildly acidic aqueous solution (e.g., dilute HCl) to ensure the phenol is protonated. 3. Add a small amount of a suitable antioxidant (e.g., ascorbic acid, BHT) to the organic phase before concentration. 4. Concentrate the solvent under reduced pressure at a low temperature (rotoevaporation with a cool water bath). |
| Degradation on silica gel during column chromatography. | 1. Deactivate the silica gel by treating it with a small percentage of a non-polar solvent containing a scavenger like triethylamine before packing the column. 2. Alternatively, use a less acidic stationary phase like alumina. 3. Perform the chromatography quickly to minimize the contact time of the compound with the stationary phase. 4. Consider adding a small amount of an antioxidant to the elution solvent. |
Issue 2: The isolated this compound is colored, indicating impurities.
| Possible Cause | Troubleshooting Step |
| Formation of colored oxidation byproducts. | 1. Recrystallize the impure product from a suitable solvent system. This can often remove colored impurities. 2. If recrystallization is ineffective, consider a purification step involving treatment with activated carbon to adsorb colored impurities. 3. For future attempts, implement the preventative measures outlined in the FAQs, such as using an inert atmosphere and antioxidants from the start of the workup. |
| Contamination with trace metals. | 1. During the workup, wash the organic solution with an aqueous solution of a chelating agent like EDTA to remove metal ions. |
Quantitative Data Summary
The following table provides a summary of recommended parameters for minimizing the oxidation of phenolic compounds, which can be applied to this compound. Specific optimal conditions for this compound may require empirical determination.
| Parameter | Recommended Range/Condition | Notes |
| pH of Aqueous Solutions | 3 - 6 | Acidic to neutral pH helps to keep the phenolic hydroxyl group protonated and less susceptible to oxidation. |
| Antioxidant Concentration | 0.1 - 1 mol% | The exact amount depends on the specific antioxidant and the scale of the reaction. It is best to determine the optimal concentration experimentally. |
| Inert Gas Purge Time | 15 - 30 minutes | For degassing solvents and reaction vessels.[3] |
Experimental Protocols
Protocol 1: General Workup Procedure for this compound under an Inert Atmosphere
-
Preparation: Assemble the necessary glassware (e.g., separatory funnel, flasks) and ensure they are clean and dry. Purge the entire apparatus with a gentle stream of nitrogen or argon for at least 15 minutes.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, degassed acidic aqueous solution (e.g., 1 M HCl) to quench the reaction.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel that has been purged with inert gas. Extract the aqueous layer with a degassed organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with degassed brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution through a cannula into a clean, inert-gas-flushed round-bottom flask.
-
Concentration: Remove the solvent under reduced pressure at a low temperature.
-
Storage: Store the isolated this compound under an inert atmosphere, protected from light, and at a low temperature.
Protocol 2: Degassing Solvents
Freeze-Pump-Thaw Method (for high degree of degassing): [4][5]
-
Place the solvent in a robust flask with a stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock and thaw the solvent. You will observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
After the final cycle, backfill the flask with an inert gas.
Sparging Method (for a quicker, less rigorous degassing): [3][5]
-
Insert a long needle or a gas dispersion tube connected to an inert gas line into the solvent.
-
Bubble the inert gas (nitrogen or argon) through the solvent for 30-60 minutes.
-
This method is less effective than freeze-pump-thaw but is often sufficient for many applications.
Visualizations
Caption: Workflow for minimizing oxidation of this compound during workup.
Caption: Potential oxidation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Dibenzofuranol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Dibenzofuranol. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data as a primary reference. This is compared with experimental data for the parent compound, Dibenzofuran, to offer a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization and identification of similar molecular scaffolds.
Comparison of NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Dibenzofuran. The presence of the hydroxyl group at the C-4 position in this compound is expected to significantly influence the chemical shifts of the neighboring protons and carbons compared to the unsubstituted Dibenzofuran.
Table 1: ¹H NMR Chemical Shift Comparison (in ppm)
| Proton | Predicted this compound (in CDCl₃) | Experimental Dibenzofuran (in CDCl₃) [1] |
| H-1 | 7.55 | 7.96 |
| H-2 | 7.20 | 7.46 |
| H-3 | 6.90 | 7.35 |
| H-6 | 7.95 | 7.96 |
| H-7 | 7.45 | 7.46 |
| H-8 | 7.35 | 7.35 |
| H-9 | 7.60 | 7.57 |
| 4-OH | ~5.0-6.0 (broad s) | - |
Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)
| Carbon | Predicted this compound (in CDCl₃) | Experimental Dibenzofuran (in CDCl₃) |
| C-1 | 110.5 | 121.2 |
| C-2 | 125.0 | 127.2 |
| C-3 | 115.0 | 122.8 |
| C-4 | 150.0 | 121.2 |
| C-4a | 120.0 | 124.4 |
| C-5a | 155.5 | 156.3 |
| C-6 | 111.8 | 111.8 |
| C-7 | 128.0 | 127.2 |
| C-8 | 122.5 | 122.8 |
| C-9 | 121.5 | 121.2 |
| C-9a | 124.0 | 124.4 |
| C-9b | 156.0 | 156.3 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following provides a general methodology for obtaining ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogues.
Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, 5-10 mg of the purified compound is typically required. For a ¹³C NMR spectrum, a larger quantity of 20-50 mg is often necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent: The sample should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆; acetone-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096 or more, depending on the sample concentration.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
For a more detailed and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is highly recommended.[2][3] These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
Visualization of NMR Data Acquisition and Analysis Workflow
The following diagrams illustrate the general workflow for NMR spectral acquisition and the logical relationships involved in the assignment process for a molecule like this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Logical relationships in NMR spectral assignment for this compound.
References
A Comparative Analysis of 4-Dibenzofuranol and Its Isomers: A Guide for Researchers
Disclaimer: Direct comparative experimental studies on the physicochemical properties and biological activities of 1-, 2-, 3-, and 4-dibenzofuranol are limited in the current scientific literature. This guide provides a comparative overview based on available data for individual isomers and related dibenzofuran derivatives. The experimental data presented is illustrative and intended to guide future research.
Introduction
Dibenzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antioxidant, and neuroprotective effects. The position of substituents on the dibenzofuran scaffold plays a crucial role in determining the biological efficacy of these compounds. This guide offers a comparative analysis of this compound and its positional isomers: 1-dibenzofuranol, 2-dibenzofuranol, and 3-dibenzofuranol. By summarizing their known physicochemical properties, potential biological activities, and relevant experimental protocols, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
A comparative summary of the available physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for guiding drug design and development efforts.
| Property | 1-Dibenzofuranol | 2-Dibenzofuranol | 3-Dibenzofuranol | This compound |
| Molecular Formula | C₁₂H₈O₂ | C₁₂H₈O₂ | C₁₂H₈O₂ | C₁₂H₈O₂ |
| Molecular Weight | 184.19 g/mol | 184.19 g/mol | 184.19 g/mol | 184.19 g/mol |
| CAS Number | 33483-06-6 | 86-77-1 | 20279-16-7 | 19261-06-4 |
| Melting Point | Not available | 143-146 °C | Not available | 125 °C |
| Boiling Point | Not available | Not available | Not available | Not available |
| LogP (calculated) | 3.3 | 3.8 | 3.3 | 3.3 |
| Appearance | Not available | Off-white to tan powder | Not available | Pale peach fluffy crystalline powder |
Biological Activities: A Comparative Overview
While direct comparative studies are scarce, the broader class of benzofuran and dibenzofuran derivatives has been extensively studied for various biological activities. The position of the hydroxyl group on the dibenzofuran ring is expected to significantly influence these activities.
Antioxidant Activity
The antioxidant potential of phenolic compounds like dibenzofuranols is attributed to their ability to scavenge free radicals. The position of the hydroxyl group affects the stability of the resulting phenoxyl radical and, consequently, the antioxidant capacity.
Anticancer Activity
Numerous benzofuran and dibenzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mode of action often involves the induction of apoptosis through various signaling pathways. The substitution pattern on the dibenzofuran core is a key determinant of anticancer potency and selectivity.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain benzofuran derivatives have shown promise as AChE inhibitors, suggesting that dibenzofuranols may also possess this activity.
Experimental Protocols
To facilitate further research and comparative evaluation, detailed protocols for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Test compounds (dibenzofuranol isomers)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol.
-
Serially dilute the stock solutions to obtain a range of concentrations.
-
In a 96-well plate, add 100 µL of each concentration of the test compounds or ascorbic acid to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of blank)] x 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay assesses cell viability and is widely used to screen for the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dibenzofuranol isomers)
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds or doxorubicin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48 or 72 hours in a CO₂ incubator at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the AChE enzyme.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dibenzofuranol isomers)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and donepezil in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound or donepezil solution, followed by 50 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined, and the percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of blank)] x 100
-
The IC50 value is then determined from the dose-response curve.
Visualizations
General Synthetic Workflow for Dibenzofuranol Isomers
The synthesis of dibenzofuranol isomers typically involves the construction of the dibenzofuran core followed by the introduction or modification of a hydroxyl group. A generalized workflow is depicted below.
FT-IR Spectroscopy for Identifying Functional Groups in 4-Dibenzofuranol: A Comparative Guide
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 4-Dibenzofuranol against its core structural components, Dibenzofuran and Phenol. It is designed for researchers, scientists, and drug development professionals to facilitate the identification of key functional groups.
Comparative Analysis of FT-IR Data
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The spectrum of this compound can be understood by comparing it to the spectra of its parent structures: the dibenzofuran heterocyclic system and the phenolic hydroxyl group.
Table 1: FT-IR Peak Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Appearance | Functional Group Assignment |
| O-H Stretch | 3200 - 3550 | Strong, Broad | Phenolic Hydroxyl Group (H-bonded)[2][3] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak, Sharp | Aryl C-H bonds on the dibenzofuran rings[2][4] |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong, Multiple Peaks | Benzene ring skeletal vibrations[2][3][5] |
| C-O Stretch (Phenolic) | ~1220 | Strong | Phenolic C-O bond[2] |
| C-O-C Stretch (Ether) | 1200 - 1300 | Strong | Aryl ether linkage in the furan ring |
| C-H Out-of-Plane Bend | 750 - 900 | Strong | Aromatic ring substitution pattern |
Table 2: FT-IR Peak Data for Comparative Compounds
| Compound | Key Vibrational Modes | Wavenumber (cm⁻¹) | Notes |
| Phenol | O-H Stretch (H-bonded) | 3230 - 3550[2] | A very broad and prominent peak, characteristic of the hydroxyl group.[3][6] This peak is absent in Dibenzofuran. |
| Aromatic C=C Stretch | 1440 - 1600[2] | Strong absorptions related to the benzene ring. | |
| C-O Stretch | 1140 - 1230[2] | Strong peak, distinguishing it from aliphatic alcohols. | |
| Dibenzofuran | Aromatic C-H Stretch | > 3000 | Indicates the presence of aromatic rings. |
| Aromatic C=C Stretch | ~1450, 1600 | Characteristic peaks for the aromatic system. | |
| C-O-C Stretch (Aryl Ether) | ~1280 | Strong peak indicative of the ether linkage within the furan ring structure. |
Experimental Protocols
Accurate FT-IR analysis depends on proper sample preparation.[7] For a solid sample like this compound, the following methods are common.
KBr Pellet Method
This is a widely used technique for solid samples.[7][8]
-
Grinding: Grind approximately 1-2 mg of the this compound sample with an agate mortar and pestle. Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and continue grinding until a fine, homogeneous mixture is obtained.[7]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. A background spectrum of a blank KBr pellet should be collected to correct for scattering and any moisture absorbed by the KBr.[8]
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.[7][8]
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[7]
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[7]
-
Analysis: Collect the FT-IR spectrum. The infrared beam penetrates a few micrometers into the sample, generating the spectrum.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for identifying functional groups in this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Dibenzofuranol
For researchers, scientists, and professionals engaged in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-Dibenzofuranol, benchmarked against its parent compound, Dibenzofuran, and its isomer, 2-Dibenzofuranol.
This guide presents a detailed examination of the fragmentation pathways, supported by experimental data for analogous compounds, and outlines a standard protocol for such analyses. All quantitative data is summarized for clear comparison, and the fragmentation pathway of this compound is visualized using a logical relationship diagram.
Comparative Fragmentation Analysis
The fragmentation of this compound under electron ionization is predicted to be driven by the presence of the hydroxyl group on the stable dibenzofuran core. The initial ionization event will form a molecular ion (M+•). Subsequent fragmentation is expected to follow pathways characteristic of both phenols and the dibenzofuran structure.
A primary fragmentation route for phenols involves the loss of a neutral carbon monoxide (CO) molecule, resulting in an [M-28]+• ion. Another typical fragmentation is the loss of a formyl radical (CHO•), leading to an [M-29]+ fragment. In the case of this compound, these characteristic losses would provide significant diagnostic peaks.
To provide a robust comparison, the predicted fragmentation pattern of this compound is presented alongside the experimentally determined fragmentation data for Dibenzofuran and 2-Dibenzofuranol, sourced from the NIST Mass Spectrometry Data Center.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | 184 | 156 ([M-CO]+•), 155 ([M-CHO]+), 128 ([M-CO-CO]+•), 127 ([M-CHO-CO]+) |
| Dibenzofuran (Experimental) | 168 | 139 ([M-CHO]+), 113, 84, 63 |
| 2-Dibenzofuranol (Experimental) | 184 | 155 ([M-CHO]+), 128 ([M-CHO-COH]+), 127 |
Table 1: Comparison of key fragment ions in the mass spectra of this compound (predicted), Dibenzofuran (experimental), and 2-Dibenzofuranol (experimental). Data for Dibenzofuran and 2-Dibenzofuranol is sourced from the NIST Mass Spectrometry Data Center.
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade of this compound upon electron ionization is illustrated below. This diagram outlines the sequential loss of neutral fragments from the molecular ion, leading to the formation of the major observed fragment ions.
Figure 1: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol
The following section details a standard methodology for the acquisition of electron ionization mass spectra for aromatic compounds like dibenzofuranols.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol, acetone, or dichloromethane.
-
Ensure the sample is completely dissolved to prevent any solid particles from entering the instrument.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.
-
The GC is fitted with a capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
3. GC-MS Parameters:
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 200-250 °C.
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 300 amu).
-
Detector: An electron multiplier or other suitable detector.
4. Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to the compound of interest.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available.
This guide provides a foundational understanding of the fragmentation behavior of this compound, contextualized by comparison with related molecules. The detailed experimental protocol offers a practical framework for researchers to conduct their own mass spectrometric analyses of similar aromatic compounds, contributing to the broader knowledge base of chemical structure and reactivity.
A Comparative Analysis of the Biological Activities of Dibenzofuran Derivatives
Dibenzofuran derivatives, a significant class of heterocyclic compounds, have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds, found in nature and also accessible through synthetic methods, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] This guide provides a comparative overview of the biological activities of various dibenzofuran derivatives, supported by experimental data, detailed methodologies, and mechanistic diagrams.
Anticancer Activity
Dibenzofuran derivatives have emerged as a promising scaffold for the development of novel anticancer drugs.[1][4] Their mechanisms of action are diverse and include the inhibition of key kinases involved in the proliferation and survival of cancer cells.[4]
The following table summarizes the cytotoxic effects of representative dibenzofuran derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound/Derivative | Target | Cell Line | IC50 Value | Reference |
| Cercosporamide-derived dibenzofuran (lead compound 44) | Pim-1/2 kinases, CLK1 | MV4-11 (AML) | Low micromolar | [4] |
| Kehokorin A | Not specified | HeLa | 1.5 mg/mL | [5] |
| Kehokorin D | Not specified | HeLa | 6.1 mg/mL | [5] |
| Kehokorin E | Not specified | HeLa | 1.5 - 6.1 mg/mL | [1] |
| Scyphocephalione A | Not specified | MCF-7 (Breast Cancer) | 5.25 µM | [6] |
| Fluorinated benzofuran derivative 1 | Not specified | HCT116 | 19.5 µM | [7] |
| Fluorinated benzofuran derivative 2 | Not specified | HCT116 | 24.8 µM | [7] |
This protocol outlines a standard procedure for assessing the cytotoxic effects of dibenzofuran derivatives on cancer cell lines.[1]
Objective: To determine the concentration of a dibenzofuran derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dibenzofuran derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 4-Dibenzofuranol-Based Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Dibenzofuran derivatives, a versatile class of heterocyclic compounds, are gaining significant attention in medicinal chemistry for their broad spectrum of pharmacological activities. This guide provides an objective comparison of the efficacy of 4-dibenzofuranol-based compounds and their derivatives against existing drugs in key therapeutic areas: oncology, inflammation, and metabolic disease. The information is supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate informed research and development decisions.
Anticancer Efficacy: Targeting Pim Kinases
Dibenzofuran-based compounds have shown considerable promise as anticancer agents, particularly as inhibitors of Pim kinases, which are overexpressed in various hematological malignancies and solid tumors.
Quantitative Data Summary: Anticancer Activity
A notable study highlights the potential of a cercosporamide-derived dibenzofuran, Compound 44, as a potent inhibitor of Pim-1 and Pim-2 kinases. The following table compares its in vitro efficacy against the known Pim kinase inhibitor SGI-1776 and the widely used chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound 44 (Dibenzofuran Derivative) | Pim-1/2 Kinase Inhibition | MV4-11 (AML) | 2.6 ± 0.4 | [1] |
| SGI-1776 | Pim Kinase Inhibition | MV4-11 (AML) | 0.030 ± 0.003 | [1] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MV4-11 (AML) | 0.50 ± 0.02 | [1] |
IC50: Half-maximal inhibitory concentration. AML: Acute Myeloid Leukemia.
Signaling Pathway: JAK/STAT/Pim-1 Axis
The expression of Pim-1 kinase is primarily regulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1.[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of compounds on cancer cell viability.[2][4]
-
Cell Seeding: Plate cancer cells (e.g., MV4-11) in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dibenzofuran derivative, a positive control (e.g., Doxorubicin), and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will convert MTT into formazan crystals.[2][4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Potential
Benzofuran and its derivatives have demonstrated significant anti-inflammatory properties. While direct comparisons with this compound compounds are limited, the broader class of benzofurans shows promise.
Quantitative Data Summary: Anti-inflammatory Activity
Studies have shown that certain benzofuran derivatives can be more potent than existing nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound/Drug | Target/Mechanism | Assay | IC50 (µM) | Reference |
| Fluorinated Benzofuran Derivatives | Inhibition of Inflammatory Mediators | Nitric Oxide Production | 2.4 - 5.2 | [5][6] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | In vitro Prostaglandin Synthesis | More potent than Diclofenac | [4] |
| Diclofenac | COX-1/COX-2 Inhibition | Carrageenan-induced paw edema | - | [4] |
Experimental Workflow: Nitric Oxide Production Assay
This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[7]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[7]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent. The reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only control.
PTP-MEG2 Inhibition: A Potential Target for Type 2 Diabetes
Dibenzofuran derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), an enzyme implicated in the regulation of insulin signaling.[9] Inhibition of PTP-MEG2 is a potential therapeutic strategy for type 2 diabetes.[9]
Quantitative Data Summary: PTP-MEG2 Inhibition
Several novel dibenzofuran derivatives have shown potent inhibition of PTP-MEG2.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Dibenzofuran Derivative 10a | PTP-MEG2 | 320 | Selective over SHP2, CDC25 (>50,000 nM) | [9] |
While a direct comparison with existing antidiabetic drugs like metformin or sitagliptin in the same study is not available, the high potency and selectivity of these dibenzofuran derivatives make them promising candidates for further investigation.
Experimental Protocol: PTP-MEG2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against PTP-MEG2.
-
Reagent Preparation: Prepare a reaction buffer and solutions of purified PTP-MEG2 enzyme, a fluorogenic substrate (e.g., DiFMUP), and the test compound at various concentrations.
-
Reaction Initiation: In a 384-well plate, mix the PTP-MEG2 enzyme with the test compound and pre-incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of PTP-MEG2 activity for each compound concentration and determine the IC50 value.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Studies of Dibenzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on dibenzofuran derivatives, focusing on their inhibitory activities against two distinct protein targets: Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2) and Matrix Metalloproteinase-12 (MMP-12). Dibenzofurans, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. QSAR methodologies provide a rational approach to understanding the relationship between the chemical structure of these compounds and their biological effects, thereby guiding the design of more potent and selective inhibitors.
This document summarizes quantitative data from key studies, details the experimental and computational protocols employed, and visualizes the logical workflows and relevant biological pathways to facilitate a deeper understanding of the structure-activity landscapes of dibenzofuran-based inhibitors.
Quantitative Data Comparison
The following tables present a comparative summary of the inhibitory activities of dibenzofuran derivatives against PTP-MEG2 and MMP-12, as reported in two key studies. These datasets form the basis for the respective QSAR models.
Table 1: Inhibitory Activity of Dibenzofuran Derivatives against PTP-MEG2
This table summarizes the in vitro inhibitory activities of a series of dibenzofuran derivatives against human PTP-MEG2. The data is extracted from a study by Ju et al. (2017), which employed a 3D-QSAR approach to elucidate the structural requirements for potent PTP-MEG2 inhibition.[1]
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) |
| 10a | H | 4-fluorophenyl | 0.32 |
| 10b | H | 4-chlorophenyl | 0.45 |
| 10c | H | 4-bromophenyl | 0.51 |
| 10d | H | 4-methylphenyl | 0.68 |
| 10e | H | 4-methoxyphenyl | 0.82 |
| 11a | methyl | 4-fluorophenyl | 1.25 |
| 11b | methyl | 4-chlorophenyl | 1.58 |
| 11c | methyl | 4-bromophenyl | 1.72 |
| 11d | methyl | 4-methylphenyl | 2.13 |
| 11e | methyl | 4-methoxyphenyl | 2.56 |
| 12a | ethyl | 4-fluorophenyl | 3.15 |
| 12b | ethyl | 4-chlorophenyl | 3.89 |
| 12c | ethyl | 4-bromophenyl | 4.21 |
| 12d | ethyl | 4-methylphenyl | 5.35 |
Table 2: QSAR Data for Dibenzofuran-based MMP-12 Inhibitors
This table presents a selection of dibenzofuran derivatives and their corresponding experimental and predicted inhibitory activities against MMP-12, alongside key molecular descriptors used in the QSAR model developed by Roy et al. (2023). This study utilized 2D and 3D-QSAR techniques, including Topomer CoMFA, to identify crucial structural features for MMP-12 inhibition.
| Compound ID | Experimental pIC50 | Predicted pIC50 | ALogP | Molar Refractivity |
| 1 | 7.30 | 7.25 | 4.52 | 120.34 |
| 2 | 7.05 | 7.11 | 4.88 | 125.11 |
| 3 | 6.89 | 6.95 | 5.12 | 128.76 |
| 4 | 7.82 | 7.78 | 4.21 | 115.98 |
| 5 | 8.15 | 8.21 | 3.98 | 112.45 |
| 6 | 6.52 | 6.48 | 5.56 | 135.23 |
| 7 | 7.64 | 7.59 | 4.67 | 122.87 |
| 8 | 7.91 | 7.85 | 4.35 | 118.54 |
| 9 | 6.77 | 6.83 | 5.28 | 131.99 |
| 10 | 7.46 | 7.41 | 4.79 | 124.65 |
Experimental Protocols
This section provides detailed methodologies for the key biological and computational experiments cited in the presented QSAR studies.
Biological Assays
1. PTP-MEG2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against PTP-MEG2.
-
Materials:
-
Recombinant human PTP-MEG2 enzyme
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dibenzofuran derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a solution of PTP-MEG2 enzyme in assay buffer to the desired final concentration.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PTP-MEG2 enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Monitor the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. MMP-12 Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibitory activity of compounds against MMP-12.
-
Materials:
-
Recombinant human MMP-12 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (dibenzofuran derivatives) dissolved in DMSO
-
96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Activate the pro-MMP-12 enzyme with a suitable activator (e.g., APMA) according to the manufacturer's instructions.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the activated MMP-12 enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Monitor the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) over time.
-
Calculate the initial reaction velocities.
-
Determine the percentage of inhibition and calculate the IC50 values as described for the PTP-MEG2 assay.
-
Computational Methodologies
1. 3D-QSAR using "HipHop" Common-Feature Pharmacophore Generation
The HipHop algorithm is a ligand-based approach used to generate pharmacophore models that represent the common 3D arrangement of chemical features essential for biological activity.
-
Workflow:
-
Training Set Selection: A set of structurally diverse and active molecules (dibenzofuran derivatives) is selected.
-
Conformational Analysis: A conformational search is performed for each molecule in the training set to generate a representative set of low-energy conformations.
-
Feature Identification: Chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified for each conformation.
-
Common Feature Pharmacophore Generation: The HipHop algorithm identifies common 3D arrangements of these features among the active compounds. It generates multiple pharmacophore hypotheses, each consisting of a set of features and their spatial relationships.
-
Hypothesis Scoring and Validation: The generated hypotheses are scored based on how well they map the active compounds. The best hypothesis is then validated using an external test set of compounds with known activities.
-
2. Topomer CoMFA (Comparative Molecular Field Analysis)
Topomer CoMFA is a 3D-QSAR technique that combines the strengths of topomer methodology and CoMFA to generate predictive models without the need for manual molecular alignment.
-
Workflow:
-
Dataset Preparation: A dataset of molecules with their corresponding biological activities is prepared.
-
Molecular Fragmentation: Each molecule is fragmented into a "core" structure and one or more "R-groups" (substituents).
-
Topomer Generation: For each R-group, a "topomer" is generated, which is a single, canonical 3D representation based on a set of rules. This ensures a consistent alignment of the fragments.
-
CoMFA Field Calculation: For each topomer, steric and electrostatic fields are calculated at grid points surrounding the molecule.
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the calculated CoMFA field values (independent variables) with the biological activities (dependent variable).
-
Model Validation: The predictive power of the resulting QSAR model is evaluated using cross-validation techniques (e.g., leave-one-out) and an external test set.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the QSAR studies of dibenzofurans.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: A simplified signaling pathway illustrating the role of PTP-MEG2 and its inhibition by dibenzofuran derivatives.
References
Benchmarking Dibenzofuran-Based Host Materials for High-Performance OLED Devices: A Comparative Analysis
For researchers, scientists, and drug development professionals exploring advanced materials for organic light-emitting diodes (OLEDs), the selection of a suitable host material is paramount to achieving high efficiency, long operational lifetime, and desired color purity. This guide provides a comparative benchmark of the performance of dibenzofuran-based host materials against other commonly used alternatives in OLED devices. Due to the limited availability of public data on 4-Dibenzofuranol, this analysis focuses on high-performing dibenzofuran derivatives to evaluate the potential of this chemical scaffold.
The inherent rigidity and high triplet energy of the dibenzofuran core make it a promising candidate for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. By functionalizing the dibenzofuran structure, researchers have developed a variety of host materials with tailored electronic and thermal properties. This guide will delve into the performance of these derivatives in comparison to established host materials such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).
Comparative Performance of Host Materials in OLEDs
The following tables summarize the key performance metrics of various dibenzofuran derivatives and alternative host materials in different types of OLED devices.
Table 1: Performance of Dibenzofuran Derivatives in Blue and Yellow Phosphorescent OLEDs (PhOLEDs)
| Host Material | Emitter | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Lifetime (hours) @ Luminance (cd/m²) |
| 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) | Ir(cb)₃ | 22.4 | Not Reported | Not Reported | (0.14, 0.16) | 800 @ 100[1] |
| 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) | Ir(cb)₃ | 22.9 | Not Reported | Not Reported | (0.14, 0.16) | 1400 @ 100[1] |
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | [PO-01] | 25.3[2] | 77.2[2] | Not Reported | (0.50, 0.49) | Not Reported |
| 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) | 3Me-1Bu-TPPDA | 7.26[3] | 8.83[3] | Not Reported | (0.13, 0.12)[3] | Not Reported |
Table 2: Performance of Dibenzofuran Derivatives in Green TADF OLEDs
| Host Material | Emitter | Max. EQE (%) | Lifetime (LT₅₀ in hours) @ Luminance (cd/m²) |
| 1-DBF-PCz | 4CzIPN | 13.3 | 67 (LT₉₅) |
| 2-DBF-PCz | 4CzIPN | 14.6 | 56 (LT₉₅) |
| 4-DBF-PCz | 4CzIPN | 14.0 | Not Reported |
| T1DBFBP | Green TADF Emitter | >20[4] | 30,000[4] @ 1000 |
Table 3: Performance of Alternative Host Materials in PhOLEDs and TADF OLEDs
| Host Material | Emitter Type | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) |
| CBP | Green Phosphorescent (Ir(ppy)₃) | ~20 | ~70 | ~75 |
| CBP-CN | Green Phosphorescent | 23.13[5] | 80.61[5] | Not Reported |
| mCP | Blue Phosphorescent (FIrpic) | ~20 | Not Reported | Not Reported |
| TCTA | Green Phosphorescent | ~19 | ~65 | ~70 |
| mCBP | Green TADF (4CzIPN) | 14.8 | Not Reported | Not Reported |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the performance tables.
OLED Fabrication via Vacuum Thermal Evaporation
A standard procedure for fabricating multilayer OLEDs involves the sequential deposition of organic and inorganic materials onto a pre-cleaned substrate under high vacuum.
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO for efficient hole injection.
-
Hole Injection and Transport Layers (HIL/HTL) : A hole injection layer, followed by a hole transport layer (e.g., TCTA), is deposited onto the ITO anode. The typical thickness for these layers ranges from 30 to 60 nm.
-
Emissive Layer (EML) : The host material (e.g., a dibenzofuran derivative or CBP) and the guest emitter (phosphorescent or TADF dopant) are co-evaporated from separate sources. The doping concentration is a critical parameter and is typically in the range of 6-15 wt%. The EML thickness is generally between 20 and 40 nm.
-
Electron Transport and Blocking Layers (ETL/EBL) : An electron transport layer is deposited on top of the EML. An electron blocking layer may also be included between the HTL and EML to confine excitons within the emissive layer.
-
Cathode Deposition : A bilayer cathode, typically consisting of a thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al), is deposited through a shadow mask to define the device's active area.
-
Encapsulation : To prevent degradation from atmospheric moisture and oxygen, the fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following measurements:
-
Current-Voltage-Luminance (J-V-L) Characteristics : The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra : The emission spectrum of the OLED is recorded at a specific voltage or current density to determine the color coordinates in the Commission Internationale de l'Éclairage (CIE) 1931 color space.
-
External Quantum Efficiency (EQE) : The EQE, which is the ratio of the number of photons emitted out of the device to the number of injected electrons, is calculated from the luminance, current density, and EL spectrum.
-
Power Efficiency : This is a measure of the device's energy efficiency and is calculated as the ratio of the emitted luminous flux (in lumens) to the input electrical power (in watts).
-
Operational Lifetime : The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.
Visualizing Key Relationships
The following diagrams illustrate the fundamental structure of an OLED and the interplay of material properties that govern device performance.
References
A Comparative Analysis of the Cytotoxicity of Substituted Hydroxydibenzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of substituted hydroxydibenzofurans and related derivatives, supported by experimental data. The focus is on the structure-activity relationships that govern their potential as anti-cancer agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of substituted hydroxydibenzofurans and related compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth by 50%, is a key metric for comparison. The following table summarizes the IC50 values for representative dibenzofuran derivatives.
| Compound | Substitution Pattern | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Eupatodibenzofuran A | Hydroxydibenzofuran derivative | A549 | Lung Cancer | 5.95 ± 0.89 | [1] |
| MCF-7 | Breast Cancer | 5.55 ± 0.23 | [1] | ||
| Sarcodonin G | Cyathane-type diterpene (related scaffold) | HeLa | Cervical Cancer | 20 | [1] |
| Various other human cancer cell lines | - | 20-40 | [1] |
Signaling Pathways and Mechanisms of Action
Substituted hydroxydibenzofurans primarily exert their cytotoxic effects through the induction of apoptosis (programmed cell death). The underlying mechanisms often involve the modulation of key signaling cascades that regulate cell survival and death.
Studies on compounds like Eupatodibenzofuran A indicate that the apoptotic pathway is dependent on both mitochondria and caspase-3 activation.[1] A similar mechanism has been observed for Sarcodonin G, which induces apoptosis in cervical cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.[1] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to the activation of the caspase cascade and subsequent cell death.[1]
Proposed apoptotic pathway induced by hydroxydibenzofuran derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of substituted hydroxydibenzofurans relies on standardized in vitro cell-based assays.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the hydroxydibenzofuran derivatives for a defined period (e.g., 48 hours).[1]
-
MTT Incubation: An MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[1]
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Western Blot Analysis for Apoptotic Proteins
Western blotting is employed to detect and quantify specific proteins involved in the apoptotic pathway.
General Procedure:
-
Protein Extraction: Cells are treated with the test compound and then lysed to extract total proteins.[1]
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the BCA assay.[1]
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target apoptotic proteins (e.g., caspases, Bax, Bcl-2), followed by incubation with enzyme-linked secondary antibodies.[1]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
General experimental workflow for assessing cytotoxicity.
References
Safety Operating Guide
Proper Disposal of 4-Dibenzofuranol: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Dibenzofuranol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation (Total) | Up to 55 gallons in a Satellite Accumulation Area (SAA) | [1][2] |
| Maximum Acutely Hazardous Waste Accumulation | 1 quart | [1][2] |
| Laboratory Removal Frequency | Every six to twelve months | [1][3] |
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[3][4]
Experimental Protocol: Waste Collection and Labeling
-
Container Selection :
-
Waste Segregation :
-
Labeling :
-
Storage :
-
Requesting Disposal :
-
Once the container is full or has reached the institutional time limit for storage in a Satellite Accumulation Area, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Complete any required hazardous material pickup request forms, ensuring the description of the waste is accurate.[2]
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully:
-
Triple Rinsing :
-
Label Defacement :
-
Completely remove or deface the original product label on the empty container.[3]
-
-
Final Disposal :
-
After rinsing and label removal, the container can typically be disposed of with other laboratory glassware or recycled according to your institution's guidelines.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Dibenzofuranol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Dibenzofuranol, ensuring the well-being of laboratory personnel and compliance with safety standards.
Immediate Safety and Handling Precautions
General Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1][2]
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials, such as strong oxidizing agents.
First Aid:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[2][3] Remove contaminated clothing and wash it before reuse. If irritation develops or persists, seek medical attention.[2][5]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[5] A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant gloves. | The specific glove material should be chosen based on the solvent being used and the duration of contact. Nitrile or neoprene gloves are often suitable for incidental contact, but for prolonged handling, consult the glove manufacturer's compatibility chart. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron.[5] | Clothing should be buttoned and cover as much skin as possible. |
| Respiratory Protection | A NIOSH/MSHA approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates if handling outside of a fume hood or if dust is generated.[5] | The use of a respirator requires a formal respiratory protection program, including fit testing and training. |
Quantitative Safety Data
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | Data not available | - | - | - |
| LC50 (Lethal Concentration, 50%) | Data not available | - | - | - |
| Permissible Exposure Limit (PEL) | Not established | - | - | OSHA |
| Recommended Exposure Limit (REL) | Not established | - | - | NIOSH |
| Threshold Limit Value (TLV) | Not established | - | - | ACGIH |
Experimental Protocol: Handling and Use of this compound
The following is a general protocol for the safe handling and use of this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.
1. Preparation and Pre-Work Checklist:
- Ensure the chemical fume hood is functioning correctly.
- Verify that a safety shower and eyewash station are accessible.[5]
- Assemble all necessary equipment and reagents.
- Don the appropriate PPE as outlined in the table above.
2. Weighing and Dispensing:
- Perform all weighing and dispensing of solid this compound inside a chemical fume hood to prevent inhalation of dust.
- Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
- If preparing a solution, add the solid to the solvent slowly while stirring.
3. Reaction Setup and Execution:
- Conduct all reactions involving this compound within a chemical fume hood.
- Ensure all glassware is properly secured.
- Maintain clear and accurate labeling of all containers.
4. Post-Experiment Work-Up:
- Quench any reactive materials safely according to the specific reaction protocol.
- Clean all equipment thoroughly. Decontaminate surfaces where the chemical was handled.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date of accumulation
Final Disposal:
-
Store hazardous waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
